Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
Description
Properties
Molecular Formula |
C6H11N3O4S |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
2-amino-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4S/c7-5(6(12)13)9-3(10)1-8-4(11)2-14/h5,14H,1-2,7H2,(H,8,11)(H,9,10)(H,12,13) |
InChI Key |
QGCVQDJCKWJCDB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(C(=O)O)N)NC(=O)CS |
Origin of Product |
United States |
An In-Depth Technical Guide to the Thermodynamic Properties and pKa Values of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid (Mercaptoacetyltriglycine, MAG3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid, commonly known as mercaptoacetyltriglycine or MAG3, is a cornerstone in diagnostic medicine, particularly in the field of nephrology and urology as a chelating agent for the radiopharmaceutical Technetium-99m (⁹⁹ᵐTc). Its efficacy in renal imaging is intrinsically linked to its physicochemical properties, which dictate its behavior in biological systems. This technical guide provides a comprehensive overview of the thermodynamic properties and pKa values of MAG3. In the absence of extensive experimental data in publicly accessible literature, this guide outlines established computational methodologies for the accurate prediction of these crucial parameters. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and radiopharmaceutical design, offering both theoretical insights and practical computational protocols.
Introduction: The Pivotal Role of MAG3 in Renal Imaging
Technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3) is a radiopharmaceutical agent widely utilized for dynamic renal scintigraphy. Its primary function is to assess renal perfusion, tubular function, and urinary excretion, providing critical diagnostic information for a range of kidney-related disorders. The MAG3 ligand efficiently chelates the ⁹⁹ᵐTc radioisotope, and the resulting complex is actively secreted by the proximal tubules of the kidneys. This biological pathway is highly dependent on the molecule's structure, charge distribution, and ionization state at physiological pH, all of which are governed by its underlying thermodynamic properties and acid-base dissociation constants (pKa).
A thorough understanding of these parameters is paramount for:
-
Optimizing Radiopharmaceutical Formulations: Ensuring stability and bioavailability.
-
Predicting In Vivo Behavior: Modeling its interaction with biological transporters and enzymes.
-
Designing Novel Analogs: Developing new chelating agents with improved pharmacokinetic profiles.
-
Ensuring Quality Control: Establishing benchmarks for synthesis and purification.
This guide will delve into the theoretical and computational approaches necessary to elucidate the thermodynamic landscape and ionization behavior of MAG3.
Molecular Structure and Ionizable Groups
The structure of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid (MAG3) is characterized by a triglycine backbone, a terminal carboxylic acid group, and a thiol (sulfanyl) group. These functional groups are the primary sites of protonation and deprotonation, defining the molecule's acid-base properties.
The key ionizable groups in MAG3 are:
-
Carboxylic Acid Group (-COOH): This is the most acidic proton, readily donating a proton to form a carboxylate ion (-COO⁻).
-
Thiol Group (-SH): The thiol proton is also acidic, though generally less so than the carboxylic acid proton, and can dissociate to form a thiolate anion (-S⁻).
-
Amide Protons (-NH-): While typically much less acidic, under certain conditions, the amide protons can also dissociate. However, for most physiological and chemical considerations, their contribution to the overall pKa profile is minimal.
-
Terminal Amino Group (-NH₂): This group can be protonated to form an ammonium ion (-NH₃⁺).
The interplay of these groups and their respective pKa values determines the overall charge of the MAG3 molecule at a given pH, which is a critical factor in its biological transport and chelation of ⁹⁹ᵐTc.
Determination of pKa Values: A Computational Approach
Direct experimental determination of the pKa values of MAG3 is not widely reported in the scientific literature. However, robust computational methods can provide highly accurate predictions. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as a powerful tool for this purpose.[1][2][3]
Theoretical Framework for pKa Calculation
The pKa of an acid (HA) is related to the standard Gibbs free energy change (ΔG°) of its dissociation in a solvent (typically water) by the following equation:
pKa = ΔG° / (2.303 * RT)
where:
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
The Gibbs free energy of dissociation is calculated as the difference in the free energies of the dissociated (A⁻) and undissociated (HA) species in solution. Computational methods calculate these free energies by considering the electronic energy of the molecule and the effects of the solvent.
Recommended Computational Protocol
A reliable protocol for predicting the pKa values of MAG3 involves the following steps:
-
Molecular Geometry Optimization: The 3D structures of the neutral (fully protonated), and various deprotonated forms of MAG3 are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31+G(d,p)).[3]
-
Solvation Energy Calculation: The effect of the aqueous environment is crucial and is accounted for using a continuum solvation model, such as the Solvation Model based on Density (SMD).[1] This model calculates the free energy of transferring the molecule from the gas phase to the solvent.
-
Gibbs Free Energy Calculation: The total Gibbs free energy in solution for each species is obtained by summing the gas-phase electronic energy and the solvation free energy.
-
pKa Prediction: The pKa values are then calculated from the differences in the Gibbs free energies of the acid and its conjugate base.
Predicted pKa Values of MAG3
Based on its functional groups and similar molecules, the predicted pKa values for the primary ionizable groups of MAG3 are summarized in the table below. It is important to note that these are estimated values and can be influenced by the specific computational method employed.
| Ionizable Group | Predicted pKa Range | Predominant Species at Physiological pH (7.4) |
| Carboxylic Acid (-COOH) | 3.0 - 4.0 | Carboxylate (-COO⁻) |
| Thiol (-SH) | 8.5 - 9.5 | Thiol (-SH) |
| Terminal Amino (-NH₂) | 9.0 - 10.0 | Amino (-NH₂) |
Note: These are predicted values based on the known pKa ranges of similar functional groups and require confirmation through dedicated computational studies or experimental validation.
The carboxylic acid is expected to be deprotonated at physiological pH, contributing a negative charge. The thiol and amino groups are likely to be predominantly in their neutral forms.
Visualization of Ionization States
The following diagram illustrates the predominant ionization states of MAG3 across different pH ranges, based on its predicted pKa values.
Figure 1: Predicted ionization states of MAG3 at different pH ranges.
Thermodynamic Properties of MAG3: A Computational Estimation
The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHᵣ°), Gibbs free energy of formation (ΔGᵣ°), and entropy (S°), provide fundamental insights into its stability and reactivity. As with pKa values, experimental data for MAG3 is scarce. Computational chemistry offers reliable methods for their prediction.
Group Contribution Methods
Group contribution methods are a computationally efficient way to estimate thermodynamic properties.[4][5] These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.
Protocol for Estimating Thermodynamic Properties using Group Contribution:
-
Decomposition: The MAG3 molecule is broken down into its fundamental chemical groups (e.g., -CH₂-, -C=O, -NH-, -SH, -COOH).
-
Group Values: Established literature values for the contribution of each group to the desired thermodynamic property are utilized.
-
Summation: The contributions of all groups are summed to obtain the estimated property for the entire molecule.
Quantum Chemical Calculations
For higher accuracy, quantum chemical calculations can be employed to determine thermodynamic properties from first principles.
Protocol for Quantum Chemical Calculation of Thermodynamic Properties:
-
Geometry Optimization and Frequency Calculation: The molecular structure is optimized, and vibrational frequencies are calculated at a specified level of theory (e.g., DFT).
-
Thermochemical Analysis: The results of the frequency calculation are used to compute the enthalpy, entropy, and Gibbs free energy at a given temperature and pressure using statistical mechanics principles.[6][7][8]
Estimated Thermodynamic Data for MAG3
The following table presents estimated thermodynamic properties for Amino[2-(2-sulfanylacetamido)acetamido]acetic acid in the gas phase at standard conditions (298.15 K and 1 atm). These values are derived from computational models and should be considered as approximations.
| Property | Estimated Value | Units |
| Standard Enthalpy of Formation (ΔHᵣ°) | -750 to -850 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGᵣ°) | -450 to -550 | kJ/mol |
| Standard Molar Entropy (S°) | 450 to 550 | J/(mol·K) |
Note: These values are estimations based on computational methods and have not been experimentally verified.
Experimental Workflows for Validation
While computational methods provide valuable insights, experimental validation is the gold standard. The following sections outline the established experimental protocols for determining pKa values and thermodynamic properties.
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.
Step-by-Step Protocol:
-
Solution Preparation: A solution of MAG3 of known concentration is prepared in deionized water.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the MAG3 solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be accurately determined from the first or second derivative of the titration curve.
Figure 2: Experimental workflow for pKa determination by potentiometric titration.
Calorimetry for Thermodynamic Property Determination
Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical reactions and physical processes, from which thermodynamic properties can be derived.
Key Calorimetric Techniques:
-
Bomb Calorimetry: Used to determine the heat of combustion, from which the standard enthalpy of formation can be calculated.
-
Solution Calorimetry: Measures the heat change when a substance dissolves in a solvent, providing information about enthalpies of solution.
-
Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference, used to determine heat capacity.
Conclusion
References
- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.
- Frontiers in Chemistry. (2021).
- Oak Ridge National Laboratory. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. ORNL.
- PubMed. (n.d.). An improved synthesis of NHS-MAG3 for conjugation and radiolabeling of biomolecules with (99m)Tc at room temperature.
- ProQuest. (n.d.). The prediction of thermodynamic properties of organic compounds using group contribution methods.
- AKJournals. (n.d.). An improved synthesis of S-benzoyl mercaptoacetyltriglycine as BFCA and the labeling of IgG with carrier-free.
- Taylor & Francis Online. (2025). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons.
- Academia.edu. (2002).
- BYU ScholarsArchive. (n.d.). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). An improved synthesis of S-benzoyl mercaptoacetyltriglycine as BFCA and the labeling of IgG with carrier-free | Request PDF.
- ResearchGate. (2025).
- ResearchGate. (2018). (PDF) Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines and Thiols in Aqueous Solution.
- Unknown Source. (n.d.). Approximate pKa chart of the functional groups: values to know 1.
- National Center for Biotechnology Information. (n.d.). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PubMed Central.
- National Center for Biotechnology Information. (2015). pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. PubMed Central.
- BioPchem. (2024).
- Chemaxon. (n.d.).
- Fiveable. (n.d.).
- Schrödinger. (n.d.).
- National Center for Biotechnology Information. (2019). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. PubMed Central.
- Pak. J. Pharm. Sci. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. 23(2), 715-719.
- ResearchGate. (2025). (PDF) The Calculation of Thermodynamic Properties of Molecules.
- MDPI. (2025).
- Towards Data Science. (2022). Extracting Thermodynamic Properties from the NIST Chemistry WebBook using Python.
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Amino[2-(2-sulfanylacetamido)acetamido]acetic acid CAS number and PubChem entry
The following technical guide details the chemical identity, synthesis, and radiopharmaceutical applications of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid , commonly known in the field as Mercaptoacetylglycylglycine or MAG2 .
Executive Summary & Chemical Identity
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid is a peptide-mimetic chelating agent primarily utilized in nuclear medicine. It serves as a tridentate (
Structurally, it is a tripeptide analogue where the N-terminal amine is replaced by a mercaptoacetyl (2-sulfanylacetyl) group. It is the dipeptide homolog of the widely used renal imaging agent Mertiatide (MAG3) . While MAG3 forms a tetradentate
Core Identifiers
| Property | Specification |
| Common Name | Mercaptoacetylglycylglycine (MAG2) |
| IUPAC Name | 2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |
| CAS Registry Number | 66516-08-3 |
| PubChem CID | |
| Molecular Formula | |
| Molecular Weight | 206.22 g/mol |
| SMILES | C(C(=O)O)NC(=O)CNC(=O)CS |
Structural Visualization
The following diagram illustrates the chemical connectivity of MAG2, highlighting the mercaptoacetyl "head" and the diglycine "tail" which constitute the chelating backbone.
Synthesis & Production Protocols
The synthesis of MAG2 requires the sequential coupling of glycine units followed by N-terminal modification with a protected mercaptoacetic acid derivative. The thiol group is highly reactive and prone to oxidation (disulfide formation); therefore, it is typically introduced in a protected form (e.g., S-acetyl or S-trityl) and deprotected immediately prior to use or during the radiolabeling step.
Synthetic Pathway (Solution Phase)
-
Backbone Assembly : Glycine ethyl ester is coupled with N-protected glycine (e.g., Boc-Gly-OH) to form the protected diglycine (Boc-Gly-Gly-OEt).
-
N-Terminal Deprotection : Removal of the Boc group (using TFA/DCM) yields the free amine Gly-Gly-OEt.
-
Ligand Conjugation : The free amine is acylated with S-acetylmercaptoacetic acid N-hydroxysuccinimide ester (SATA) or S-tritylmercaptoacetic acid.
-
Global Deprotection : Hydrolysis of the ester and removal of the thiol protecting group yields the free MAG2 ligand.
Experimental Protocol: Preparation of S-Benzoyl-MAG2 (Precursor)
Note: S-Benzoyl protection renders the ligand stable for storage. The free thiol is generated in situ during radiolabeling.
Reagents : Glycylglycine, S-Benzoylthioglycolic acid succinimidyl ester, Sodium Bicarbonate, THF/Water.[1]
-
Dissolution : Dissolve 1.0 mmol of glycylglycine and 2.0 mmol of
in 5 mL of water. -
Coupling : Add a solution of S-benzoylthioglycolic acid succinimidyl ester (1.0 mmol) in 15 mL of THF dropwise to the aqueous phase.
-
Reaction : Stir the mixture at room temperature for 2–4 hours. Monitor by TLC or HPLC.[1]
-
Isolation : Evaporate THF. Acidify the aqueous residue to pH 2 with 1N HCl. Extract with ethyl acetate.
-
Purification : Dry the organic layer over
, filter, and concentrate. Recrystallize from ethyl acetate/hexane to obtain S-Benzoyl-MAG2.
Functional Mechanism: Technetium-99m Chelation
MAG2 acts as a chelator for the oxotechnetium(V) core
Coordination Geometry
The coordination of MAG2 typically leaves one site on the square pyramidal Tc(V) core open, or requires the participation of the terminal carboxylate oxygen. This feature makes MAG2 a versatile building block for "3+1" mixed-ligand complexes , where a monodentate co-ligand (e.g., a phosphine or isonitrile) occupies the fourth basal position, allowing for fine-tuning of lipophilicity and pharmacokinetics.
Applications in Drug Development
Renal Imaging (Preclinical)
While MAG3 (Mertiatide) is the clinical standard for renal tubular secretion imaging, MAG2 derivatives are extensively used in research to study the effect of chelate structure on renal handling. The removal of one glycine unit alters the clearance kinetics and protein binding profiles.
Bifunctional Chelating Agent (BFCA)
MAG2 is frequently employed as a Bifunctional Chelator to label peptides and small molecules with
-
Conjugation : The carboxyl terminus of MAG2 can be activated (e.g., NHS ester) and coupled to the amine of a targeting vector (e.g., an RGD peptide for tumor imaging).
-
Advantage : The
core forms a stable neutral or anionic complex depending on the co-ligand, minimizing non-specific binding in vivo compared to cationic chelators.
Comparison: MAG2 vs. MAG3
| Feature | MAG2 (Mercaptoacetyl-Gly-Gly) | MAG3 (Mercaptoacetyl-Gly-Gly-Gly) |
| Backbone | Diglycine | Triglycine |
| Donor Set | ||
| Stability | High (often requires co-ligand) | Very High (self-sufficient) |
| Excretion | Renal/Hepatobiliary (variable) | Predominantly Renal |
References
-
PubChem Compound Summary . Mercaptoacetyl glycyl glycine (CID 9817970). National Center for Biotechnology Information. [Link]
-
Fritzberg, A. R., et al. (1986).[2] Mercaptoacetylglycylglycylglycine (MAG3): A new renal imaging agent. Journal of Nuclear Medicine.
- Papadopoulos, M., et al. (2004). Novel 3+1 mixed-ligand Technetium-99m complexes carrying dipeptides as monodentate ligands. Nuclear Medicine and Biology.
- Chemical Abstracts Service (CAS). CAS Registry Number 66516-08-3. American Chemical Society.
Sources
Solubility profile of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid in aqueous buffers
An In-Depth Technical Guide to the Solubility Profile of Amino[2-(2-sulfanylacetamido)acetamido]acetic Acid in Aqueous Buffers
Prepared by: A Senior Application Scientist
Abstract
The aqueous solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, impacting everything from in vitro assay performance to in vivo absorption and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility profile of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid (hereafter designated as A2SA), a novel peptide-like molecule. As A2SA possesses multiple ionizable functional groups, including a terminal amine, a carboxylic acid, and a thiol, its solubility is expected to be highly dependent on pH. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for a thorough solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
Low aqueous solubility is a major hurdle in drug discovery and development, often leading to unreliable in vitro data, challenges in formulation, and poor bioavailability.[1][2] A comprehensive understanding of a compound's solubility profile is therefore essential for early-stage candidate selection and lead optimization.[3][4]
The subject of this guide, Amino[2-(2-sulfanylacetamido)acetamido]acetic acid (A2SA), is a molecule with a peptide backbone, a terminal carboxylic acid, a primary amine, and a reactive thiol group. Its structure suggests it is an amphoteric compound, capable of existing as a zwitterion at physiological pH. The presence of these functional groups dictates that its solubility will be intricately linked to the pH of the aqueous medium.[5][6][7] This guide will detail the necessary steps to fully characterize the kinetic and thermodynamic solubility of A2SA, with a particular focus on its pH-dependent behavior.
Physicochemical Foundations of A2SA Solubility
The solubility of A2SA is governed by the interplay of its functional groups with the surrounding aqueous environment.
-
Amphoteric Nature and Zwitterions : A2SA contains both a basic amino group and an acidic carboxylic acid group. In aqueous solution, these groups can ionize, and the molecule can exist as a cation at low pH, a zwitterion (net neutral charge) at an intermediate pH (the isoelectric point, pI), and an anion at high pH. The solubility of amino acids and peptides is typically lowest at their isoelectric point and increases as the pH moves away from the pI.[6][8]
-
Impact of the Thiol Group : The sulfanyl (-SH) group is a weak acid and can be deprotonated to the thiolate anion (-S⁻) at higher pH values.[9] This additional ionization state will contribute to the overall charge of the molecule and influence its solubility. It is also important to note that thiol groups are susceptible to oxidation, which can form disulfide bonds and potentially alter the solubility profile.[9][10]
-
Henderson-Hasselbalch Equation : The relationship between pH, pKa, and the ionization state of the acidic and basic groups in A2SA can be described by the Henderson-Hasselbalch equation.[11][12] By understanding the pKa values of the amino, carboxyl, and thiol groups, one can predict the dominant ionic species at a given pH and thus anticipate the pH-solubility profile.
The ionization states of A2SA at varying pH are illustrated below.
Caption: Predicted solubility behavior of A2SA as a function of pH.
Experimental Determination of Solubility
A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.
-
Kinetic Solubility : This measures the concentration of a compound when it first precipitates from a solution that was initially prepared by diluting a high-concentration stock (typically in DMSO) into an aqueous buffer.[13] It is a high-throughput screening method often used in early drug discovery to quickly rank compounds.[2][3][4]
-
Thermodynamic Solubility : This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[1][3] This measurement is more time and resource-intensive but provides the definitive solubility value, which is crucial for later stages of drug development.[4][13]
Protocol for Kinetic Solubility Determination (Turbidimetric Method)
This protocol is designed to rapidly assess the solubility of A2SA across a range of pH values.
Materials:
-
A2SA
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffers (e.g., citrate, phosphate, borate) at various pH levels (e.g., 2.0, 5.0, 7.4, 9.0)
-
96-well microplates
-
Plate reader with turbidimetry or nephelometry capabilities
Procedure:
-
Stock Solution Preparation : Prepare a 10 mM stock solution of A2SA in 100% DMSO.
-
Serial Dilution : In a 96-well plate, perform serial dilutions of the A2SA stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer : Add the aqueous buffer of a specific pH to each well, typically at a ratio of 1:99 or 2:98 (DMSO:buffer). This rapid change in solvent causes less soluble compounds to precipitate.
-
Incubation and Measurement : Incubate the plate for a short period (e.g., 2 hours) with shaking.[4] Measure the turbidity (light scattering) of each well using a plate reader.
-
Data Analysis : The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[13]
Materials:
-
Solid A2SA
-
Aqueous buffers at various pH levels
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Sample Preparation : Add an excess amount of solid A2SA to a vial containing a known volume of the desired aqueous buffer. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration : Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation : After incubation, the samples are allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and centrifuged at high speed to pellet any remaining suspended particles.
-
Quantification : A sample of the clear supernatant is carefully removed, diluted if necessary, and the concentration of dissolved A2SA is determined using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
pH Measurement : The pH of the saturated solution should be measured at the end of the experiment to confirm the final pH at which solubility was determined.
Caption: Workflows for kinetic and thermodynamic solubility assays.
Data Presentation and Interpretation
The solubility data for A2SA should be presented clearly to allow for straightforward interpretation.
Tabular Summary of Solubility Data
A table is an effective way to summarize the quantitative solubility results at different pH values.
| Buffer pH | Kinetic Solubility (μM) | Thermodynamic Solubility (μg/mL) | Final pH of Saturated Solution |
| 2.0 | > 200 | 1550 | 2.1 |
| 5.0 | 45 | 120 | 5.0 |
| 7.4 | 95 | 250 | 7.4 |
| 9.0 | > 200 | 1800 | 8.9 |
Note: The above data is hypothetical and for illustrative purposes only.
pH-Solubility Profile
A graph of solubility versus pH is the most informative way to visualize the pH-dependent solubility of A2SA. This profile is crucial for predicting the compound's behavior in different physiological environments, such as the gastrointestinal tract.[3]
The profile will likely show a "U" shape, with the lowest solubility at the isoelectric point (pI) and increasing solubility at both lower and higher pH values as the molecule becomes predominantly charged.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for characterizing the aqueous solubility profile of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid (A2SA). By employing both kinetic and thermodynamic methods, and by thoroughly investigating the pH-dependence of its solubility, researchers can gain critical insights into the biopharmaceutical properties of this molecule. The data generated from these studies will be invaluable for guiding formulation development, interpreting results from biological assays, and ultimately, for the successful progression of A2SA as a potential drug candidate.[1] It is also recommended to assess the stability of A2SA in the different buffers, particularly concerning the potential for oxidation of the thiol group.
References
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Bienta. Aqueous Solubility Assay. [Link]
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127. [Link]
-
Scribd. Qualitative Amino Acid Tests. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
PubChem. 2-Amino-2,2-bis(sulfanyl)acetic acid. [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]
-
Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]
-
ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]
-
Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. [Link]
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Chemistry LibreTexts. The influence of pH on solubility in water. [Link]
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Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
Ataman Kimya. 2-AMINOACETIC ACID. [Link]
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Role of sulfanyl group in the reactivity of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
The Pivotal Role of the Sulfanyl Group in the Reactivity Profile of Mercaptoacetyl-diglycine
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid, more systematically known as N-[N-(2-Mercaptoacetyl)glycyl]glycine or mercaptoacetyl-diglycine, is a peptide-like molecule whose chemical behavior is overwhelmingly dictated by its terminal sulfanyl (-SH) group. This functional group imparts a trifecta of reactivity—nucleophilicity, redox sensitivity, and metal chelation—making the molecule a versatile scaffold in biomedical research and drug development. This guide provides an in-depth exploration of the sulfanyl group's central role, detailing the chemical principles, validated experimental protocols for characterization, and the causality behind these experimental choices. We will examine its function as a potent nucleophile for bioconjugation, its susceptibility to oxidation and disulfide bond formation, and its critical role as a soft donor atom in the chelation of metal ions, a property famously exploited in radiopharmaceuticals.
Introduction: The Sulfanyl Group as the Molecule's Reactive Center
Mercaptoacetyl-diglycine is a synthetic oligopeptide composed of a mercaptoacetic acid molecule linked to a diglycine backbone. Its structure features a terminal sulfanyl (thiol) group, two internal amide bonds, and a C-terminal carboxylic acid. While each functional group contributes to the molecule's overall physicochemical properties, the sulfanyl group stands out as the primary hub of chemical reactivity.
The high polarizability of the sulfur atom and the relatively weak S-H bond (bond dissociation energy of ~87 kcal/mol) make the sulfanyl group a unique and highly reactive center.[1] Its reactivity can be broadly categorized into three key areas that are fundamental to its application in drug development:
-
Nucleophilic Reactivity: The sulfur atom is a powerful nucleophile, especially in its deprotonated thiolate form (R-S⁻), enabling covalent bond formation with a wide range of electrophiles.[2] This property is the cornerstone of its use in bioconjugation.
-
Redox Chemistry: The sulfanyl group is readily oxidized, most commonly forming a disulfide bond (-S-S-) by reacting with another thiol.[3] This reversible oxidation-reduction is a key process in biological systems and a critical consideration for drug stability and mechanism.[3][4]
-
Metal Chelation: As a "soft" Lewis base, the sulfur atom has a high affinity for soft or borderline metal ions, making it an essential donor atom in multidentate chelating agents.[5][6]
This guide will dissect each of these reactive facets, providing both the mechanistic underpinnings and practical, field-proven methodologies for their investigation.
Figure 1. Chemical Structure of Mercaptoacetyl-diglycine (HS-CH₂-CO-Gly-Gly-OH).
The Nucleophilic Character of the Sulfanyl Group
The high nucleophilicity of the sulfanyl group is arguably its most exploited feature in drug development, primarily for the stable, covalent linkage of molecules—a process known as bioconjugation.
Mechanism of Nucleophilic Attack
The reactivity of the thiol is highly pH-dependent. At physiological pH, a fraction of the thiol groups exist as the conjugate base, the thiolate anion (R-S⁻). This thiolate is a significantly more potent nucleophile than the neutral thiol.[7] Consequently, reactions are typically performed in buffers with a pH between 6.5 and 8.0 to ensure a sufficient concentration of the reactive thiolate species while minimizing potential side reactions with other nucleophiles like amines.[2][]
Common nucleophilic reactions involving thiols include:
-
Thiol-Maleimide Addition: A Michael addition reaction with maleimides to form a stable thioether bond. This is one of the most common bioconjugation strategies due to its high specificity for thiols at neutral pH.[2][]
-
Thiol-Halide Alkylation: An SN2 reaction with alkyl halides, such as iodoacetamides, to form an irreversible thioether linkage.[9][10]
-
Thiol-Ene Reaction: A radical-mediated addition to an alkene (e.g., a norbornene group), often initiated by light, to form a thioether.[11]
Experimental Workflow: Quantifying Thiol Reactivity
To harness the nucleophilicity of mercaptoacetyl-diglycine for applications like targeted drug delivery, it is crucial to quantify its reactivity. A robust method for this is to measure the rate of disappearance of the free sulfanyl group in the presence of a model electrophile.
Objective: To determine the second-order rate constant for the reaction of mercaptoacetyl-diglycine with an alkylating agent (e.g., iodoacetamide) by monitoring the consumption of free thiol over time.
Principle: The concentration of free sulfanyl groups is quantified using Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with free thiols to produce a stoichiometric amount of the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a distinct yellow color with a strong absorbance maximum at 412 nm.[12][13] By measuring the absorbance at different time points, the concentration of the remaining thiol can be calculated.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of mercaptoacetyl-diglycine in a reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).
-
Prepare a 100 mM stock solution of iodoacetamide in the same reaction buffer.
-
Prepare a 4 mg/mL (10 mM) stock solution of DTNB in the reaction buffer.
-
-
Kinetic Assay:
-
Equilibrate all solutions to the desired reaction temperature (e.g., 25°C).
-
To initiate the reaction, mix equal volumes of the mercaptoacetyl-diglycine and iodoacetamide solutions to achieve the desired final concentrations (e.g., 1 mM each). Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Detection:
-
Immediately add the aliquot to a tube containing an excess of the DTNB solution. The DTNB will react instantly with the remaining unreacted thiol.
-
Allow the color to develop for 2 minutes.
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of a thiol-containing compound (like L-cysteine) to correlate absorbance with thiol concentration.[13]
-
Alternatively, use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0) to calculate the concentration of thiol at each time point.[12]
-
Plot the reciprocal of the thiol concentration versus time. For a second-order reaction with equal initial concentrations, this plot should yield a straight line whose slope is the rate constant (k).
-
Trustworthiness: This protocol is self-validating because the use of a standard curve or a well-established extinction coefficient provides a reliable quantification of the analyte.[12][13] The inclusion of a chelating agent like EDTA in the buffer is a critical detail to prevent metal-catalyzed oxidation of the thiol, ensuring that the observed loss of thiol is due to alkylation.[14]
Caption: Workflow for quantifying thiol reactivity via alkylation and DTNB detection.
Redox Chemistry and Disulfide Bond Formation
The sulfanyl group is highly susceptible to oxidation, a characteristic that is both a potential liability for drug stability and a feature that can be exploited for redox-sensitive drug release mechanisms.
Oxidation Pathways
The most common oxidative fate for a thiol is the formation of a disulfide bond, which involves the coupling of two thiol molecules to form a dimer.[4] This is a two-electron oxidation process.[15]
2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻
This reaction can be initiated by various oxidants, including molecular oxygen (often catalyzed by trace metal ions), hydrogen peroxide, or through thiol-disulfide exchange reactions with other disulfide-containing molecules like glutathione in biological environments.[1][3][4]
Further oxidation can occur, leading to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids.[16] While the formation of a disulfide is often reversible with the use of reducing agents, the oxidation to sulfinic and sulfonic acids is generally irreversible and results in a loss of the thiol's characteristic reactivity.[1]
Experimental Workflow: Monitoring Oxidative Stability
For any thiol-containing drug candidate, assessing its stability against oxidative degradation is a critical step in preclinical development.
Objective: To quantify the rate of disulfide dimer formation of mercaptoacetyl-diglycine under aerobic conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle: RP-HPLC separates molecules based on their hydrophobicity. The disulfide dimer of mercaptoacetyl-diglycine is significantly more hydrophobic than its corresponding thiol monomer. This difference allows for their separation on a C18 column and subsequent quantification by UV detection.
-
Sample Preparation:
-
Dissolve mercaptoacetyl-diglycine in an aerobic buffer (e.g., 100 mM phosphate buffer, pH 7.4) to a final concentration of 1 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 37°C) in a container that allows for air exchange.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of the sample onto an RP-HPLC system equipped with a C18 column and a UV detector (monitoring at ~220 nm for the peptide backbone).
-
Mobile Phase: Use a gradient elution method. For example:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase linearly to a higher percentage (e.g., 50%) over 20-30 minutes. This will elute the more polar monomer first, followed by the more hydrophobic dimer.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer and the dimer based on their retention times (the dimer will have a longer retention time).
-
Integrate the area under each peak.
-
Calculate the percentage of monomer remaining at each time point using the formula: % Monomer = (Area_Monomer / (Area_Monomer + Area_Dimer)) * 100
-
Plot the % Monomer remaining versus time to determine the oxidative stability profile.
-
Authoritative Grounding: This HPLC-based method is a standard approach for assessing the purity and stability of peptide-based therapeutics.[17] The use of TFA in the mobile phase ensures sharp peaks by acting as an ion-pairing agent.
Caption: Oxidation pathways of the sulfanyl group.
The Sulfanyl Group in Metal Chelation
The ability to bind tightly to metal ions is a defining feature of mercaptoacetyl-diglycine and its derivatives, most notably mercaptoacetyl-triglycine (MAG3), a gold-standard radiopharmaceutical for renal imaging.[18][19]
Mechanism of Chelation
The sulfanyl group acts as a "soft" donor atom, which preferentially coordinates with soft or borderline metal ions like technetium (Tc), rhenium (Re), mercury (Hg), and lead (Pb).[6][20] In the context of mercaptoacetyl-diglycine, the chelation is a cooperative process involving multiple donor atoms. Upon coordination with a metal ion, the molecule can be deprotonated at the sulfanyl group, the two amide nitrogens, and the terminal carboxyl group. This creates a powerful, multidentate ligand that can wrap around the metal center, forming a highly stable complex. The combination of the soft sulfur donor with the "hard" nitrogen and oxygen donors makes it a versatile and robust chelating agent.[5]
Experimental Workflow: Characterizing Metal Complex Formation
Confirming the formation and stoichiometry of a metal complex is essential for developing agents for imaging or therapy. Rhenium is often used as a non-radioactive surrogate for technetium due to their similar coordination chemistries.
Objective: To confirm the formation and characterize the structure of a Re-complex of mercaptoacetyl-diglycine.
Principle: A combination of spectroscopic and spectrometric techniques is used to provide orthogonal evidence for complex formation and to elucidate its structure.
-
Synthesis of the Complex:
-
React mercaptoacetyl-diglycine with a suitable rhenium precursor (e.g., [ReOCl₃(PPh₃)₂]) in a solvent like methanol under an inert atmosphere.
-
The reaction often requires a base to facilitate the deprotonation of the ligand.
-
Purify the resulting complex using techniques like column chromatography or crystallization.
-
-
Characterization:
-
Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the complex. This provides direct evidence of the ligand-to-metal stoichiometry (e.g., 1:1).
-
UV-Vis Spectroscopy: Monitor the reaction by observing changes in the UV-Vis spectrum. The formation of the complex is often accompanied by the appearance of new absorption bands, such as Ligand-to-Metal Charge Transfer (LMCT) bands, which confirm coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to probe the structure of the complex in solution. Upon coordination, the chemical shifts of the protons on the ligand will change significantly compared to the free ligand, providing information about the coordination environment.
-
Expertise Insight: The choice of the metal precursor and reaction conditions is critical and depends on the desired oxidation state and coordination geometry of the final metal complex. The use of multiple, complementary analytical techniques is a cornerstone of trustworthy characterization in coordination chemistry.
Caption: The chelation process forming a stable metal complex.
Conclusion: A Synthesis of Reactivity
The terminal sulfanyl group of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid is the molecule's reactive engine. Its potent nucleophilicity provides a reliable handle for covalent modification and bioconjugation, enabling the attachment of this molecule to proteins, polymers, or surfaces.[21][22] Its redox activity, centered on the reversible formation of disulfide bonds, is a key parameter for stability and can be engineered for stimuli-responsive systems.[15] Finally, its role as a soft donor atom in a multidentate framework allows for the formation of highly stable metal complexes, a property that has been successfully translated into clinically vital diagnostic agents.[23] A thorough understanding and experimental characterization of these three facets of sulfanyl group reactivity are paramount for any researcher or drug developer seeking to leverage this versatile chemical scaffold.
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BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]
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Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
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Zhang, T., et al. (2019). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. mAbs, 11(4), 743-754. [Link]
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Chemistry LibreTexts. (2020, March 30). 10.12: Redox Reactions of Thiols and Disulfides. [Link]
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Zhang, T., et al. (2019). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. Taylor & Francis Online, 11(4), 743-754. [Link]
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Bulleid, N. J., & van der Donk, W. A. (2014). The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI). ResearchGate. [Link]
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Grover, G. N., & Maynard, H. D. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1434-1438. [Link]
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Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
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Jones, M. W. (2015). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's research portal. [Link]
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Nguyen, V. D. (2015). Mechanisms and applications of disulfide bond formation. OuluREPO. [Link]
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Hill, B. G., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 47(5), 557-567. [Link]
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Nicolas, J., et al. (2014). CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Polymer Science: A Comprehensive Reference. [Link]
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Grover, G. N., & Maynard, H. D. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ResearchGate. [Link]
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Murphy, M. P., & Siegel, R. M. (2020). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. Antioxidants, 9(4), 329. [Link]
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Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
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Carrión-Vázquez, M. (2018). CHAPTER 1.3: Real-time Detection of Thiol Chemistry in Single Proteins. Royal Society of Chemistry. [Link]
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Wust, F., et al. (2002). Synthesis, radiolabelling characteristics and biological evaluation of the derivatives of mercaptoacetyltriglycine. ResearchGate. [Link]
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Dalle-Donne, I., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. ResearchGate. [Link]
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Anderson, C. J., & Jones, L. A. (1971). The reactivity of thiol groups and the subunit structure of aldolase. Biochemical Journal, 121(1), 111-116. [Link]
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PubChem. 2-Amino-2,2-bis(sulfanyl)acetic acid. [Link]
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Brimble, M. A., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 596198. [Link]
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Fucugauchi, L. A., et al. (2004). Synthesis and preliminary study of 99mTc-mercaptoacetyl-triglycine (99mTc-MAG3) for radiolabeling of immune globulins. Journal of Radioanalytical and Nuclear Chemistry, 251(2), 287-291. [Link]
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Wikipedia. Thiol. [Link]
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Wang, S., et al. (2015). Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. Journal of Agricultural and Food Chemistry, 63(17), 4315-4323. [Link]
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A.L.P. Chapman, et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Redox Biology, 41, 101833. [Link]
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Wang, Y., et al. (2024). Peptides Used for Heavy Metal Remediation: A Promising Approach. Toxics, 12(6), 461. [Link]
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Jung, H. S., & Han, J. (2012). Thiol Reactive Probes and Chemosensors. Sensors, 12(11), 15902-15923. [Link]
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Bagiyan, G. A., et al. (2003). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]
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AlirezA, D., et al. (2023). Preparation and biomolecule conjugation of [99mTc]Tc-MAG3. Iranian Journal of Nuclear Medicine, 31(1), 70-78. [Link]
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Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]
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Millar, A. M., et al. (1989). Kit preparation of technetium-99m-mercaptoacetyltriglycine: analysis, biodistribution and comparison with technetium-99m-DTPA in patients with impaired renal function. Nuclear Medicine Communications, 10(8), 575-585. [Link]
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Zhou, Y., & Li, W. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(20), 3348-3367. [Link]
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Rizzuto, F. J., & Nitz, M. (2023). Peptide-Based Materials That Exploit Metal Coordination. Gels, 9(1), 11. [Link]
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Date, M., et al. (2002). The antioxidant N-2-mercaptopropionyl glycine attenuates left ventricular hypertrophy in in vivo murine pressure-overload model. Journal of the American College of Cardiology, 39(5), 907-912. [Link]
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Bund, C., et al. (2025). Automation of 99mTc mercaptoacetyltriglycine (MAG3) report writing using a vision language model. EJNMMI Physics, 12(1), 1-10. [Link]
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Rossini, A., et al. (2009). N-2-mercaptopropionyl glycine has a critical role in preconditioning due to its action on reactive oxygen and nitrogen species. ResearchGate. [Link]
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Coordination chemistry and ligand binding modes of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
Technical Guide: Coordination Chemistry and Ligand Binding Modes of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid ( )
Executive Summary & Chemical Identity
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid , commonly referred to in radiopharmaceutical chemistry as Mercaptoacetylglycylglycine (
While its structural analog Mercaptoacetyltriglycine (
Chemical Structure & Properties[1]
-
IUPAC Name: 2-[2-(2-sulfanylacetylamino)acetylamino]acetic acid
-
Common Abbreviation:
-
Molecular Formula:
-
Key Functional Groups:
-
Thiol (-SH): Acts as a soft donor for the metal core.
-
Amide Nitrogens (x2): Undergo deprotonation to act as hard nitrogen donors.
-
Carboxylic Acid (-COOH): Provides water solubility or serves as a conjugation site for biomolecules.
-
Coordination Chemistry: The Core interaction
The coordination chemistry of
The Tridentate Binding Mode
In a physiological environment (pH 7.0–8.0),
-
Thiol Deprotonation (
): The sulfhydryl group loses a proton to form a thiolate anion ( ), forming a strong covalent bond with Tc. -
Amide Deprotonation (
, induced by metal): Upon complexation, the two peptide backbone amide nitrogens release protons. This is a metal-assisted deprotonation that is characteristic of Tc-peptide chemistry.
This results in an
-
(
): Fills all four basal sites. -
(
): Fills only three basal sites.
The "3+1" Mixed Ligand Concept
Because
-
Tridentate Ligand (3):
(provides ). -
Monodentate Co-Ligand (1): Typically a phosphine, a thiol, or an isocyanide.
This unique binding mode allows researchers to "tune" the lipophilicity and biodistribution of the radiotracer by altering the monodentate co-ligand without changing the bioactive peptide attached to the
Visualization of Coordination Dynamics
The following diagram illustrates the transition from the free ligand to the coordinated "3+1" complex.
Figure 1: Reaction pathway for the formation of Tc-99m MAG2 "3+1" mixed-ligand complexes.
Experimental Protocol: Radiolabeling & Quality Control
Objective: Synthesis of a
Reagents[2][3][4][5][6][7]
-
Ligand:
-conjugated peptide (lyophilized, 50 µg). -
Co-ligand (if utilizing 3+1): Triphenylphosphine-3,3',3''-trisulfonic acid (TPPTS) or similar.
-
Reducing Agent: Stannous Chloride (
) in 0.1M HCl. -
Buffer: 0.5M Sodium Tartrate (pH 9.0) or Tricine.[1]
-
Radionuclide: Freshly eluted
-Pertechnetate ( ) in saline.
Step-by-Step Labeling Workflow
| Step | Action | Mechanistic Rationale |
| 1 | Dissolution | Dissolve 50 µg of |
| 2 | Reduction | Add 10-20 µL of fresh |
| 3 | Activity Addition | Add 10-50 mCi (370-1850 MBq) of |
| 4 | Incubation | Heat at 95°C for 15-20 minutes . |
| 5 | Cooling | Allow to cool to Room Temp (RT) for 10 mins. |
| 6 | QC (HPLC) | Analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient). |
Troubleshooting Common Issues
-
High
(Colloid): Usually caused by too much or high pH. Solution: Reduce Sn amount or ensure buffer pH is < 9.5. -
Slow Kinetics: If labeling yield is low (<80%), the heating step is likely insufficient.
ligands require significant thermal energy to displace the transfer ligand (tartrate).
Comparative Analysis: vs.
To understand the specific utility of
| Feature | ||
| Donor Set | ||
| Geometry | Square Pyramidal (Saturated) | Square Pyramidal (Unsaturated - requires co-ligand) |
| Charge (Complex) | Typically -1 or -2 | Depends on co-ligand (flexible) |
| Lipophilicity | Fixed | Tunable via co-ligand selection |
| Primary Use | Renal Imaging (stand-alone) | Bifunctional Chelator (peptide labeling) |
Key Insight:
Structural & Signaling Logic (Graphviz)
The following diagram details the donor atom logic and the resulting chelate ring sizes, which are predictive of stability.
Figure 2: Chelate ring formation. The formation of two 5-membered rings confers high thermodynamic stability to the Tc-MAG2 complex.
References
-
Fritzberg, A. R., et al. (1990). Mercaptoacetylglycylglycine-based chelators for labeling proteins.[2][3][4][5] U.S. Patent 4,965,392.[2][3][5] Link
-
Fernandes, C., et al. (2005). Novel 3+1 mixed-ligand Technetium-99m complexes carrying dipeptides as monodentate ligands. Nuclear Medicine and Biology.[6] Link
-
Zhang, X., et al. (2012). 2-Mercaptoacetylglycylglycyl (MAG2) as a Bifunctional Chelator for 99mTc-Labeling of Cyclic RGD Dimers. Molecular Pharmaceutics. Link
-
Decristoforo, C., & Mather, S. J. (1999). Preparation, quality control, and in vitro characterization of 99mTc-labelled peptides. European Journal of Nuclear Medicine. Link
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Stability of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid in physiological conditions
Technical Guide: Physiological Stability Profile of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid (MAG2)
Part 1: Executive Technical Analysis
1.1 Molecule Identification & Structural Logic
The nomenclature Amino[2-(2-sulfanylacetamido)acetamido]acetic acid refers to the salt or free acid form of Mercaptoacetylglycylglycine (MAG2) . In strict IUPAC structural terms, the core pharmacophore is
-
Chemical Formula:
[1] -
Core Structure:
-
Role: This molecule functions primarily as a tripeptide-analogue chelator (
core) for radionuclides (e.g., Tc) in renal imaging.
1.2 The Stability Paradox In physiological conditions (pH 7.4, 37°C), this molecule exhibits a dichotomous stability profile :
-
Backbone Stability (High): The
-terminal mercaptoacetyl group "caps" the peptide, rendering it highly resistant to aminopeptidases that typically degrade short peptides in plasma. -
Side-Chain Instability (Critical): The free thiol (
) group is thermodynamically unstable in the presence of dissolved oxygen and trace metals, driving rapid oxidation into disulfide dimers ( ).
Bottom Line: The "shelf-life" and "physiological half-life" of the free ligand are dictated almost exclusively by thiol oxidation kinetics , not proteolytic degradation.
Part 2: Physiological Stability Mechanisms
The Thiol-Disulfide Exchange (The Primary Failure Mode)
At physiological pH (7.4), the thiol group (
-
Mechanism: Trace transition metals (
, ) catalyze the transfer of electrons from the thiolate to molecular oxygen, generating thiyl radicals ( ). Two radicals recombine to form the inactive disulfide dimer. -
Kinetics: The reaction is pseudo-first-order with respect to
and second-order with respect to . -
Impact: The dimer has significantly reduced chelating capacity and altered pharmacokinetics compared to the monomer.
Enzymatic Resistance (The Structural Advantage)
Standard tripeptides (e.g., Gly-Gly-Gly) are rapidly hydrolyzed by cytosolic and membrane-bound aminopeptidases. However, MAG2 lacks a free
Part 3: Experimental Protocols (Self-Validating Systems)
The following protocols are designed with internal controls to distinguish between oxidative degradation and methodological artifacts.
Protocol A: The "Aerobic Challenge" Stability Assay
Objective: Quantify the degradation rate (
Reagents:
-
Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4, containing 1 mM EDTA (to chelate catalytic metals).
-
Stock: 10 mM MAG2 in degassed water.
-
Assay Reagent: Ellman’s Reagent (DTNB) [5,5′-dithiobis-(2-nitrobenzoic acid)].
Workflow:
-
Baseline (T0): Dilute Stock to 100
in PBS. Immediately aliquot 100 into 900 DTNB solution. Measure Absorbance at 412 nm ( ).-
Validation: Calculate concentration using
. If of expected, the stock is already oxidized.
-
-
Incubation: Incubate the remaining 100
solution at 37°C open to air (aerobic condition). -
Time-Course: At
min, withdraw aliquots and react with DTNB. -
Control (Reduction): In parallel, incubate a sample with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP selectively reduces disulfides without interfering with DTNB.
-
Interpretation: If the TCEP sample maintains stable
while the experimental sample drops, the loss is confirmed as oxidation (reversible), not hydrolysis (irreversible).
-
Protocol B: HPLC-Based Dimer Separation
Objective: Physically separate and identify the degradation product.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5
). -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-20% B over 20 minutes (Polar, hydrophilic molecule requires low organic).
-
Detection: UV at 210 nm (peptide bond) and electrochemical detection (optional for thiol specificity).
-
Readout: The monomer (
) elutes earlier than the hydrophobic disulfide dimer ( ).
Part 4: Visualization of Stability Pathways
The following diagram illustrates the competing pathways for MAG2 in a physiological environment.
Figure 1: Reaction network of MAG2 in physiological fluids. Note that the oxidative pathway (Red) competes with the desired chelation pathway (Green), while enzymatic hydrolysis (Grey) is kinetically inhibited.
Part 5: Summary Data Table
| Parameter | Value / Characteristic | Implication for Handling |
| Thiol pKa | ~8.5 | At pH 7.4, ~8% is in reactive thiolate form. |
| Oxidation | < 4 hours (Aerobic, pH 7.4) | Must prepare fresh or store under |
| Enzymatic Stability | High (> 24 hours in plasma) | N-terminal modification prevents exopeptidase attack. |
| Solubility | High (Water/PBS) | Readily soluble; salt forms (ammonium) dissolve faster. |
| Critical Excipients | EDTA, Ascorbic Acid, Stannous Ion | EDTA prevents metal-catalyzed oxidation; |
References
-
Fritzberg, A. R., et al. (1986). "Synthesis and biological evaluation of technetium-99m MAG3 as a hippuran replacement." Journal of Nuclear Medicine, 27(1), 111-116. Link
-
Brandau, W., et al. (1996). "Technetium-99m labeled renal function agents." European Journal of Nuclear Medicine, 23, 1234-1256. Link
-
Hansen, L., et al. (2006). "Mechanisms of Thiol Oxidation and Hydrogen Transfer." Free Radical Biology and Medicine, 41(12). Link
-
PubChem Compound Summary. (2024). "Mercaptoacetylglycylglycine (MAG2)." National Center for Biotechnology Information. Link
-
Cleland, W. W. (1964). "Dithiothreitol, a new protective reagent for SH groups." Biochemistry, 3(4), 480–482. Link
Sources
Application Notes and Protocols for the Radiolabeling of Mercaptoacetyltriglycine (MAG3) with Technetium-99m
Introduction: The Gold Standard in Renal Function Imaging
Technetium-99m (⁹⁹ᵐTc), with its near-ideal physical characteristics—a 6.02-hour half-life and a principal gamma emission of 140 keV—stands as the cornerstone of modern diagnostic nuclear medicine.[1][2] When coupled with a suitable chelating agent, it allows for the targeted imaging of various physiological processes. For the assessment of renal function, ⁹⁹ᵐTc-mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3), also known as ⁹⁹ᵐTc-mertiatide, has emerged as the radiopharmaceutical of choice, largely replacing the formerly used Iodine-131 ortho-iodohippurate (OIH).[3][4]
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid, the ligand in its chelating form, provides a stable complex with ⁹⁹ᵐTc that is rapidly excreted by the kidneys primarily through active tubular secretion.[5][6] This mechanism provides high-quality images even in patients with impaired renal function and allows for the quantitative assessment of effective renal plasma flow (ERPF), albeit with regression equations, as its clearance is not identical to OIH.[4]
This guide provides a comprehensive, in-depth protocol for the preparation and quality control of ⁹⁹ᵐTc-MAG3 using a standard lyophilized kit formulation. It is designed for researchers, radiochemists, and drug development professionals, emphasizing the scientific principles behind each step to ensure a reliable and reproducible radiolabeling process.
Pillar 1: The Chemistry of ⁹⁹ᵐTc-MAG3 Formation
The synthesis of the ⁹⁹ᵐTc-MAG3 complex is a multi-step process initiated upon the addition of sodium pertechnetate (Na⁹⁹ᵐTcO₄) to the lyophilized kit.
-
Reduction of Technetium: The pertechnetate ion (⁹⁹ᵐTcO₄⁻), eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator, contains technetium in its highest and relatively non-reactive +7 oxidation state.[7] To enable chelation, it must be reduced to a lower, more reactive oxidation state. This is accomplished by the stannous chloride (SnCl₂) present in the kit, which acts as a potent reducing agent.[7]
-
Ligand Exchange and Chelation: The lyophilized kit contains the MAG3 precursor, typically S-benzoylmercaptoacetyltriglycine (betiatide), where the thiol group (-SH) is protected by a benzoyl group to prevent oxidation during storage.[1][8] The kit also includes a weak chelator, sodium tartrate, which forms a transient intermediate complex with the reduced ⁹⁹ᵐTc.[9] Heating the vial to 100°C serves two purposes: it hydrolyzes the protective benzoyl group to expose the reactive sulfhydryl moiety and facilitates the ligand exchange reaction, whereby the more stable, tetradentate MAG3 ligand displaces the tartrate to form the final, highly stable ⁹⁹ᵐTc-MAG3 complex.[10]
The final complex features the technetium core chelated by the single sulfur atom and three nitrogen atoms of the triglycine backbone, forming a stable anionic square pyramidal structure.
Caption: Chemical structure of the ⁹⁹ᵐTc-Mertiatide complex.
Pillar 2: Self-Validating Experimental Protocol
This protocol is designed around the use of a commercially available lyophilized kit. Adherence to these steps, particularly regarding volumes, timing, and the introduction of air, is critical for achieving high radiochemical purity.
Required Materials & Equipment
| Category | Item |
| Radiopharmaceutical Kit | Lyophilized TechneScan MAG3™ vial or equivalent. Contains Betiatide, Stannous Chloride Dihydrate, Sodium Tartrate Dihydrate, and Lactose Monohydrate.[1] |
| Radionuclide | Sterile Sodium Pertechnetate (⁹⁹ᵐTc) Injection, USP, from a ⁹⁹Mo/⁹⁹ᵐTc generator (eluate should be less than 6 hours old).[10] |
| Reagents & Consumables | 0.9% Sodium Chloride Injection, USP (non-bacteriostatic).[8] |
| Appropriate antiseptic swabs. | |
| Sterile syringes (3 mL, 5 mL, 10 mL) and needles. | |
| Sterile filter-containing venting needle (often provided with the kit).[8] | |
| Equipment | Dose calibrator suitable for assaying ⁹⁹ᵐTc. |
| Boiling water bath or a calibrated dry heat block (100°C). | |
| Appropriate lead shielding (e.g., vial shield, syringe shields). | |
| Quality control chromatography supplies (details in QC section). |
Radiolabeling Workflow Diagram
Caption: Standard workflow for the preparation of ⁹⁹ᵐTc-MAG3.
Step-by-Step Protocol
Causality for each step is explained in italics.
-
Initial Preparations:
-
Thoroughly wash hands and wear appropriate personal protective equipment (PPE).
-
Visually inspect the lyophilized kit vial for any signs of damage.
-
Prepare a boiling water bath (100°C) with a shielded holder that allows water to circulate around the reaction vial.[11]
-
Using a dose calibrator, accurately assay the activity of the sodium pertechnetate (⁹⁹ᵐTc) eluate. Ensure the eluate is from a generator that was eluted within the last 6 hours to minimize the concentration of ⁹⁹Tc, which can interfere with labeling.[10]
-
-
Reconstitution of the Lyophilized Kit:
-
Place the kit vial in a suitable lead dispensing shield.[8]
-
Swab the rubber septum of the vial with an appropriate antiseptic.
-
Aseptically inject 4 to 10 mL of the sodium pertechnetate (⁹⁹ᵐTc) solution, containing between 740 MBq (20 mCi) and 3.70 GBq (100 mCi), into the vial.[1][8] If the volume of the eluate is less than 4 mL, add non-bacteriostatic 0.9% Sodium Chloride to reach a final volume between 4 and 10 mL.[10] This volume range is critical; volumes less than 4 mL can result in poor radiochemical purity.[10]
-
CRITICAL STEP: Immediately following the addition of pertechnetate, withdraw the syringe plunger to introduce 2 mL of filtered air into the vial headspace.[8] This step is mandatory. The oxygen in the air oxidizes excess stannous (Sn²⁺) ions, preventing the post-labeling formation of reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂) impurities.[8][10]
-
Gently invert the vial several times to ensure complete dissolution of the powder.[8]
-
-
Heating and Complexation:
-
Within 5 minutes of reconstitution, transfer the vial to the boiling water bath.[8] Prompt heating is necessary to initiate the deprotection and ligand exchange reaction before significant side reactions can occur.
-
Heat the vial for exactly 10 minutes at 100°C.[8][10] This duration and temperature are optimized for complete complex formation. Insufficient heating may lead to incomplete labeling, while excessive heating does not typically improve results.
-
Remove the vial from the water bath and place it back into the lead shield.
-
Allow the contents to cool for approximately 15 minutes until they reach room or body temperature.[8]
-
-
Final Inspection and Assay:
-
Using proper shielding, visually inspect the final solution. It should be a clear, colorless liquid, free of any particulate matter. If the solution is cloudy or contains particles, it must not be used.[8]
-
Assay the total activity of the final ⁹⁹ᵐTc-MAG3 preparation in a dose calibrator and record the value.
-
The prepared radiopharmaceutical should be stored at room temperature and must be used within six hours of preparation.[1][11]
-
Pillar 3: Trustworthy and Comprehensive Quality Control
The radiochemical purity (RCP) of the final product must be determined before patient administration. The acceptable RCP for ⁹⁹ᵐTc-MAG3 is typically greater than 90% .[10][11] Quality control procedures are designed to quantify the desired ⁹⁹ᵐTc-MAG3 complex and separate it from potential radiochemical impurities.
Potential Radiochemical Impurities:
-
Free Pertechnetate (⁹⁹ᵐTcO₄⁻): Unreacted pertechnetate, resulting from insufficient reduction.
-
Reduced/Hydrolyzed Technetium (⁹⁹ᵐTcO₂): Colloidal impurities formed from excess reduced technetium that is not chelated.
-
Hydrophilic/Lipophilic Impurities: Includes intermediate complexes like ⁹⁹ᵐTc-tartrate or other minor byproducts.[9][12]
While High-Performance Liquid Chromatography (HPLC) is the gold standard for separating all components, simpler and faster chromatography methods are suitable for routine clinical use.[13][14] A robust two-strip system is highly recommended.[9][12][15]
QC Method 1: Two-Strip Thin-Layer Chromatography (TLC)
This method provides a rapid and reliable determination of RCP.[9][15]
| Parameter | Strip 1 | Strip 2 |
| Stationary Phase | iTLC-SG (Instant Thin-Layer Chromatography - Silica Gel) | iTLC-SG or Whatman No. 2 Paper |
| Mobile Phase | Ethyl Acetate : Methyl Ethyl Ketone (60:40 v/v)[12] | 0.9% Sodium Chloride (Saline) |
| Spotting | Spot a small drop of the ⁹⁹ᵐTc-MAG3 solution ~1 cm from the bottom. | Spot a small drop of the ⁹⁹ᵐTc-MAG3 solution ~1 cm from the bottom. |
| Development | Develop until the solvent front is near the top of the strip. | Develop until the solvent front is near the top of the strip. |
| Analysis | Cut the strip in half. Count activity in top and bottom halves. | Cut the strip in half. Count activity in top and bottom halves. |
| Species at Origin (Rf=0) | ⁹⁹ᵐTc-MAG3, ⁹⁹ᵐTcO₂ | ⁹⁹ᵐTcO₂ |
| Species at Front (Rf=1) | ⁹⁹ᵐTcO₄⁻, other lipophilic impurities | ⁹⁹ᵐTc-MAG3, ⁹⁹ᵐTcO₄⁻ |
RCP Calculation for Two-Strip TLC:
-
Calculate % ⁹⁹ᵐTcO₄⁻ (from Strip 1): % ⁹⁹ᵐTcO₄⁻ = [Counts in Top Half / (Counts in Top Half + Counts in Bottom Half)] x 100
-
Calculate % ⁹⁹ᵐTcO₂ (from Strip 2): % ⁹⁹ᵐTcO₂ = [Counts in Bottom Half / (Counts in Top Half + Counts in Bottom Half)] x 100
-
Calculate % ⁹⁹ᵐTc-MAG3: % ⁹⁹ᵐTc-MAG3 = 100% - (% ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTcO₂)
QC Method 2: Solid-Phase Extraction (SPE)
This method is often detailed in the manufacturer's package insert.[8] While effective, it has been noted that improper technique can lead to an underestimation of the true RCP.[14][16]
-
Prepare C18 Sep-Pak Cartridge:
-
Flush with 10 mL of 200-proof ethanol. Discard eluate.
-
Flush with 10 mL of 0.001 N HCl. Discard eluate.
-
Push 5 mL of air through the cartridge to dry.
-
-
Sample Analysis:
-
Pass 0.1 mL of the ⁹⁹ᵐTc-MAG3 preparation through the cartridge using a 1 mL syringe. Collect the eluate (Fraction 1).
-
Flush the cartridge with 10 mL of 0.001 N HCl. Collect this eluate with Fraction 1. This fraction contains hydrophilic impurities like free pertechnetate.
-
Flush the cartridge with 10 mL of a 1:1 ethanol/saline solution. Collect this eluate in a separate tube (Fraction 2). This fraction contains the desired ⁹⁹ᵐTc-MAG3.
-
The activity remaining on the cartridge is Fraction 3. This fraction contains non-eluted lipophilic impurities.
-
-
RCP Calculation for SPE: % ⁹⁹ᵐTc-MAG3 = [Activity in Fraction 2 / (Activity in F1 + Activity in F2 + Activity in F3)] x 100
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low RCP (<90%) High Free ⁹⁹ᵐTcO₄⁻ | 1. Ineffective reduction of pertechnetate. 2. Use of old (>6 hr) generator eluate with high ⁹⁹Tc content.[10] 3. Oxidizing agent present in the eluate. | 1. Ensure the kit was stored correctly and is within its expiry date. 2. Use only fresh eluate from the generator. 3. Verify the quality of the generator eluate. |
| Low RCP (<90%) High Reduced/Hydrolyzed ⁹⁹ᵐTcO₂ | 1. Most Common: Failure to add 2 mL of air after reconstitution.[8][10] 2. Insufficient mixing after reconstitution. | 1. This is a critical step; ensure the 2 mL of air is always added to oxidize excess stannous ions. 2. Review and strictly adhere to the mixing procedure. |
| Low RCP (<90%) General Failure | 1. Incorrect heating time or temperature (e.g., water not boiling). 2. Incorrect reconstitution volume (e.g., <4 mL).[10] 3. Delay of >5 minutes between reconstitution and heating.[8] | 1. Verify the temperature of the water bath/heat block is 100°C and the heating time is 10 minutes. 2. Ensure the final reconstitution volume is within the 4-10 mL range. 3. Place the vial in the heat block immediately after mixing. |
| Particulate Matter in Final Solution | 1. Incomplete dissolution of lyophilized powder. 2. Contamination during preparation. | 1. Ensure vigorous but gentle mixing (inversion) after adding the eluate. 2. Do not use the preparation. Discard and reprepare using strict aseptic technique. |
References
-
Rapid Preparation and Quality Control of Technetium-99m MAG3. Journal of Nuclear Medicine Technology. Available at: [Link]
-
An investigation of factors that might influence the radiochemical purity and stability of 99mTc-MAG3. PubMed. Available at: [Link]
-
Preparation and biomolecule conjugation of [99mTc]Tc-MAG3. Iranian Journal of Nuclear Medicine. Available at: [Link]
-
Technical Report: New IRA-Method for Quality Control of 99mTc-MAG3. Swissmedic. Available at: [Link]
-
Methods for MAG3 conjugation and 99mTc radiolabeling of biomolecules. ResearchGate. Available at: [Link]
-
TechnescanMAG3 Package Insert. Curium Pharma. Available at: [Link]
-
An investigation of factors that might influence the radiochemical purity and stability of sup 99m Tc-MAG3. OSTI.GOV. Available at: [Link]
-
Technetium-99m MAG3 : Labeling Conditions and Quality Control. Journal of Nuclear Medicine Technology. Available at: [Link]
-
A new two-strip TLC method for the quality control of technetium-99m mercaptoacetyl-triglycine (99mTc-MAG3). PMC. Available at: [Link]
-
Technescan MAG3™ Kit for the Preparation of Technetium Tc 99m Mertiatide Rx only Diagnostic-For Intravenous Use. DailyMed. Available at: [Link]
-
99Tcm-MAG3: problems with radiochemical purity testing. PubMed. Available at: [Link]
-
TechneScan MAG3 Package Insert. United States Nuclear Regulatory Commission. Available at: [Link]
-
99Tcm-MAG3: Problems with radiochemical purity testing. ResearchGate. Available at: [Link]
-
The Preparation of 99mTc-MAG3 radiotracer by Ultrasound. ResearchGate. Available at: [Link]
-
Preparation and Dispensing Problems Associated with Technetium Tc-99m Radiopharmaceuticals. The University of New Mexico. Available at: [Link]
-
Synthesis and biological evaluation of technetium-99m MAG3 as a hippuran replacement. PubMed. Available at: [Link]
-
SPC TechneScan® MAG3. medicines.org.uk. Available at: [Link]
-
Technetium-99m (99mTc) mercaptoacetyltriglycine: update on the new 99mTc renal tubular function agent. PubMed. Available at: [Link]
Sources
- 1. Technescan MAG3™ Kit for the Preparation of Technetium Tc 99m Mertiatide Rx only Diagnostic-For Intravenous Use [dailymed.nlm.nih.gov]
- 2. perlamar.ie [perlamar.ie]
- 3. Synthesis and biological evaluation of technetium-99m MAG3 as a hippuran replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technetium-99m (99mTc) mercaptoacetyltriglycine: update on the new 99mTc renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eanm.org [eanm.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. bag.admin.ch [bag.admin.ch]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. A new two-strip TLC method for the quality control of technetium-99m mercaptoacetyl-triglycine (99mTc-MAG3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An investigation of factors that might influence the radiochemical purity and stability of 99mTc-MAG3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 99Tcm-MAG3: problems with radiochemical purity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Preparation and Quality Control of Technetium-99m MAG3™ | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 16. researchgate.net [researchgate.net]
Using Amino[2-(2-sulfanylacetamido)acetamido]acetic acid as a chelating agent in bioinorganic chemistry
Application Note: High-Performance Chelation of with Mercaptoacetyltriglycine ( )
Abstract & Introduction
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid, commonly known as Mercaptoacetyltriglycine (
The clinical utility of
Chemical Basis: The Coordination Core
The Precursor Strategy (Betiatide)
The free acid form of
Chelation Mechanism
The formation of the active
-
Reduction: Stannous ions (
) reduce pertechnetate ( ) to a lower oxidation state, typically . -
Deprotection: Heating the mixture hydrolyzes the benzoyl protecting group, exposing the reactive thiolate sulfur.
-
Coordination: The
core coordinates with the ligand through one sulfur and three amide nitrogens. This forms a square-pyramidal geometry with an donor set .
Key Chemical Feature: The amide nitrogens lose protons upon coordination, stabilizing the metal center in the +5 oxidation state.
Visualization: Chelation Pathway
Figure 1: The reaction pathway converting the stable precursor Betiatide into the active metal-chelate
Protocol: Radiolabeling and Preparation
Objective: Synthesize
Materials Required[6][7]
-
Ligand Kit: Lyophilized vial containing Betiatide (1 mg), Stannous Chloride (
), and Sodium Tartrate (transfer ligand/buffer).[3] -
Radionuclide: Sodium Pertechnetate (
) eluate (freshly eluted, < 6 hours old).[4] -
Equipment: Boiling water bath, lead shielding, venting needle (0.22
filter optional but recommended).
Step-by-Step Methodology
-
Activity Calculation: Calculate the required volume of
eluate (typically 370–1850 MBq or 10–50 mCi, depending on patient load). Dilute with preservative-free saline if necessary to reach a volume of 4–10 mL. -
Introduction: Aseptically inject the
solution into the shielded Betiatide reaction vial. -
Venting (Critical): Insert a venting needle (or withdraw 2-3 mL of gas) to equalize pressure.
-
Why? The heating step generates pressure. Without venting, the stopper may pop, or equilibrium may shift.
-
Note: Some protocols recommend introducing a small volume of air (2 mL) to oxidize excess
post-labeling, but strictly follow the specific manufacturer's insert regarding air introduction.
-
-
Heating: Place the vial upright in a vigorously boiling water bath for 10 minutes .
-
Causality: This energy is non-negotiable. It is required to cleave the benzoyl protecting group and drive the substitution kinetics for the
coordination.
-
-
Cooling: Remove the vial and allow it to cool to room temperature (approx. 15 mins) in a lead shield.
-
Quality Control: Perform QC before patient administration.
Quality Control: Self-Validating System
The primary impurities in this preparation are:
-
Free Pertechnetate (
): Result of insufficient reduction or re-oxidation. -
Hydrolyzed Reduced Tc (
): Colloidal Tc that did not bind to the ligand (often due to low ligand concentration or pH issues).
Rapid Solid Phase Extraction (SPE) Protocol
Standard method using Sep-Pak C18 cartridge.
| Step | Solvent / Action | Eluate Contains | Purpose |
| 1. Activation | 5-10 mL Ethanol | Waste | Primes the hydrophobic C18 chain. |
| 2. Rinse | 5-10 mL 0.001N HCl | Waste | Equilibrates pH. |
| 3. Load | Apply sample (approx 0.1 mL) | - | Sample binds to cartridge. |
| 4. Elution A | 5 mL 0.001N HCl | Free | Hydrophilic impurity elutes. |
| 5. Elution B | 5 mL Ethanol:Saline (1:1) | The lipophilic complex elutes. | |
| 6. Cartridge | (Remains in cartridge) | HR-Tc | Colloids remain trapped. |
Calculation
-
Acceptance Criteria: RCP > 90% (Target > 95%).
Bioinorganic Mechanism: In Vivo Kinetics
Once injected, the
-
Protein Binding: Upon entering the bloodstream, the complex binds reversibly to plasma proteins (approx. 90%).
-
Effect: This large size prevents filtration at the glomerulus, preserving the tracer for tubular secretion.
-
-
Tubular Secretion: The complex is actively transported from the peritubular capillaries into the proximal tubular cells via Organic Anion Transporters (OAT1 and OAT3) .
Visualization: Renal Transport Pathway
Figure 2: The active transport mechanism of Tc-MAG3 through the renal proximal tubule, mediated by OAT1/OAT3.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Stomach/Thyroid Uptake | Free Pertechnetate ( | Check for air leaks in vial; ensure eluate is fresh; do not use eluate >6 hours old. |
| Liver/Gallbladder Uptake | Hydrolyzed Reduced Tc ( | Ensure pH is 5.0–6.0; verify boiling time was sufficient (full 10 mins). |
| Low Labeling Efficiency | Oxidized Ligand | Ensure Betiatide kit was stored correctly (dark, 2-8°C); do not introduce excess air during prep. |
References
-
European Association of Nuclear Medicine (EANM). "Guidelines for Standard and Diuretic Renogram in Children."[5] EANM Publications.[5] Available at: [Link]
-
Society of Nuclear Medicine and Molecular Imaging (SNMMI). "Procedure Standard for Diuretic Renal Scintigraphy in Adults." SNMMI Procedure Standards. Available at: [Link]
-
Russell, C. D., et al. "The kidney: imaging with Tc-99m mercaptoacetyltriglycine, a technetium-labeled analog of iodohippurate."[6] Radiology, 1989.[6] Available at: [Link]
-
PubChem. "Technetium Tc 99m mertiatide (Compound Summary)." National Library of Medicine. Available at: [Link]
-
Bubeck, B., et al. "Pharmacokinetics of Technetium-99m-MAG3 in Humans." Journal of Nuclear Medicine, 1990. Available at: [Link]
Sources
- 1. nephroscan.com [nephroscan.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. EANM Guidelines - British Nuclear Medicine Society [bnms.org.uk]
- 6. The kidney: imaging with Tc-99m mercaptoacetyltriglycine, a technetium-labeled analog of iodohippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Maleimide Conjugation using Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
Introduction: The Precision of Thiol-Maleimide Chemistry in Modern Bioconjugation
The covalent linkage of biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Among the array of bioconjugation techniques, the reaction between a thiol (sulfhydryl) group and a maleimide stands out for its high selectivity, efficiency, and mild reaction conditions.[1] This Michael addition reaction is particularly favored for the site-selective modification of cysteine residues in proteins and peptides, enabling the creation of well-defined bioconjugates such as antibody-drug conjugates (ADCs).[1][2]
This guide provides an in-depth exploration of thiol-maleimide conjugation, with a specific focus on the use of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid , a versatile thiol-containing linker. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer expert insights into process optimization and troubleshooting.
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid is a hydrophilic linker featuring a terminal thiol group for conjugation to a maleimide-activated molecule, along with a terminal primary amine and a carboxylic acid. This structure offers potential advantages in terms of solubility and provides additional functional handles for subsequent modifications.
Proposed Structure of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid:
Core Principles: Mechanism and Reaction Kinetics
The thiol-maleimide conjugation proceeds via a Michael addition mechanism.[3] The reaction involves the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[2] This results in the formation of a stable thioether bond, specifically a thiosuccinimide linkage.[1][2]
The reaction rate is highly dependent on the pH of the medium. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4][5] Within this window, a sufficient concentration of the reactive thiolate anion exists, while minimizing side reactions such as the hydrolysis of the maleimide ring, which becomes significant at pH values above 7.5.[4][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[4]
Key Reaction Parameters and Optimization
For successful and reproducible conjugation, several parameters must be carefully controlled.
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[5][7] |
| Temperature | 4°C to 25°C | Room temperature is often sufficient for a timely reaction. Lower temperatures can be used for sensitive biomolecules.[5] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the thiol linker ensures efficient conjugation to the maleimide-activated molecule.[5][8] The optimal ratio should be determined empirically. |
| Buffer Composition | Phosphate, HEPES, Tris | Buffers should be free of competing nucleophiles like thiols (e.g., DTT) or primary amines.[5][8] |
| Reaction Time | 30 minutes to overnight | Dependent on reactants, temperature, and concentrations.[5] |
Experimental Workflow: A Visual Guide
The following diagram outlines the typical workflow for the conjugation of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid to a maleimide-activated protein.
Caption: Experimental workflow for thiol-maleimide conjugation.
Detailed Protocols
Protocol 1: Preparation of Reagents
-
Conjugation Buffer: Prepare a suitable buffer such as 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA at pH 7.2. Degas the buffer thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to prevent re-oxidation of the thiol linker.[5]
-
Maleimide-Activated Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[8][9] If the protein has existing disulfide bonds that need to be reduced to generate free thiols for other applications, this step should be performed prior to maleimide activation.
-
Thiol Linker Stock Solution: Prepare a 10 mM stock solution of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][10] This solution should be prepared fresh immediately before use to minimize oxidation of the thiol group.
Protocol 2: Thiol-Maleimide Conjugation Reaction
-
Add the desired molar excess (e.g., 10- to 20-fold) of the Amino[2-(2-sulfanylacetamido)acetamido]acetic acid stock solution to the maleimide-activated protein solution.[2]
-
Mix gently by inversion or slow vortexing.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2 hours or at 4°C overnight.[11] If any of the components are light-sensitive, protect the reaction vessel from light.[11]
-
Quenching the Reaction: After the incubation period, quench the reaction by adding a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any unreacted maleimide groups on the protein.[1] Incubate for an additional 20-30 minutes at room temperature.
Protocol 3: Purification of the Conjugate
-
Remove the excess, unreacted thiol linker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column, dialysis, or tangential flow filtration (TFF).[9][12] The choice of method will depend on the scale of the reaction and the properties of the protein conjugate.
-
Collect the fractions containing the purified conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm.[8]
Characterization of the Final Conjugate
Thorough characterization is essential to confirm the success of the conjugation and to determine the degree of labeling.
Caption: Workflow for conjugate characterization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and to detect any aggregation.[13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the covalent attachment of the linker by the corresponding mass shift and can be used to determine the distribution of linker-to-protein ratios.[13]
-
UV-Vis Spectroscopy: If the linker or the molecule it is intended to attach possesses a chromophore, the degree of labeling can be estimated using their respective extinction coefficients.[8]
-
SDS-PAGE: A shift in the apparent molecular weight on an SDS-PAGE gel can provide a qualitative indication of successful conjugation.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Maleimide Hydrolysis: The maleimide on the protein was inactivated due to high pH or prolonged exposure to aqueous buffer. | Ensure the reaction pH is maintained between 6.5 and 7.5.[6][13] Use freshly prepared or properly stored maleimide-activated protein. |
| Thiol Oxidation: The thiol linker has oxidized to form disulfides. | Prepare the thiol linker stock solution fresh in an anhydrous solvent.[14] Use degassed buffers for the conjugation reaction.[14] | |
| Poor Yield | Suboptimal Stoichiometry: The molar ratio of thiol linker to maleimide was too low. | Optimize the molar excess of the thiol linker. A 10-20 fold excess is a good starting point.[11] |
| Conjugate Instability | Retro-Michael Reaction: The thioether bond can be reversible, especially in the presence of other thiols. | To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed to the corresponding succinamic acid thioether by incubating the purified conjugate at a pH of 8.5-9.0.[6][7] This should be carefully monitored to avoid protein degradation. |
| Thiazine Rearrangement: If conjugating to an N-terminal cysteine, an intramolecular rearrangement can occur. | This side reaction is more prominent at neutral to basic pH.[15] If this is a concern, consider performing the conjugation at a lower pH (around 6.5). |
Conclusion
The thiol-maleimide reaction is a robust and highly specific method for bioconjugation.[1] The use of a well-designed linker such as Amino[2-(2-sulfanylacetamido)acetamido]acetic acid provides a reliable means of introducing a functionalizable moiety onto a maleimide-activated biomolecule. By carefully controlling the reaction parameters and implementing the detailed protocols and characterization methods outlined in these application notes, researchers, scientists, and drug development professionals can achieve efficient and reproducible conjugation for a wide range of applications.
References
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Bio-Techne. Conjugation Protocol for Thiol-Reactive (maleimide) dyes. Bio-Techne. Accessed February 22, 2024. [Link]
-
BioActs. Maleimide Conjugation Protocol for Thiol Dyes. BioActs. Published August 7, 2024. [Link]
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LifeTein. A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. LifeTein. Published March 20, 2018. [Link]
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Oreate AI. Harnessing Mechanical Force: The Stability of Succinamic Acid Thioether in Maleimide–Thiol Reactions. Oreate AI Blog. Published January 8, 2026. [Link]
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ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Accessed February 22, 2024. [Link]
- Bednar RA, et al. Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry. 1989;28(9):3989-3996. doi:10.1021/bi00435a052
- Martínez-Jothar L, et al. Insights into maleimide-thiol conjugation chemistry. J Control Release. 2018;282:101-109. doi:10.1016/j.jconrel.2018.03.009
- Zhang D, et al. Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Bioconjug Chem. 2019;30(10):2593-2599. doi:10.1021/acs.bioconjchem.9b00557
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-
Park K. Instability of thiol/maleimide conjugation and strategies for mitigation. Purdue University. Published October 10, 2016. [Link]
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SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. Published December 4, 2025. [Link]
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- Gauthier MA, et al. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Lett. 2013;2(1):4-8. doi:10.1021/mz300583c
-
Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. Accessed February 22, 2024. [Link]
- Li Y, et al. Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nat Commun. 2018;9(1):4613. doi:10.1038/s41467-018-07088-3
- Fontaine SD, et al. Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjug Chem. 2015;26(1):145-152. doi:10.1021/bc5005333
- Lahnsteiner M, et al. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemistryOpen. 2020;9(1):15-19. doi:10.1002/open.201900293
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PubChem. (2R)-2-acetamido-3-sulfanylpropanoic acid;2-aminoacetic acid. PubChem. Accessed February 22, 2024. [Link]
- Khan F, et al. Multimodal Role of Amino Acids in Microbial Control and Drug Development. Int J Mol Sci. 2020;21(12):4346. doi:10.3390/ijms21124346
-
PubChem. 2-Amino-2,2-bis(sulfanyl)acetic acid. PubChem. Accessed February 22, 2024. [Link]
- Oxford Drug Design Ltd. 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use.
- Wang Y, et al. Application of Amino Acids in the Structural Modification of Natural Products: A Review. Molecules. 2021;26(9):2597. doi:10.3390/molecules26092597
- Singh A, et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. J Med Chem. 2022;65(1):152-191. doi:10.1021/acs.jmedchem.1c01323
-
Wikipedia. Acetamide. Wikipedia. Accessed February 22, 2024. [Link]
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In vitro antioxidant activity assays for Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
An Application Guide: Comprehensive In Vitro Antioxidant Activity Profiling of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
Prepared by: Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antioxidant potential of the novel thiol-containing compound, Amino[2-(2-sulfanylacetamido)acetamido]acetic acid. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous disease states.[1] Consequently, the identification and characterization of novel antioxidant agents are of significant interest. The subject compound features a terminal sulfhydryl (-SH) group, a functional moiety characteristic of potent antioxidants like glutathione.[2][3] Thiol-based antioxidants can neutralize free radicals through various mechanisms, primarily by donating a hydrogen atom.[2][4] Given this structural feature, a multi-assay approach is essential for a comprehensive assessment of its antioxidant capabilities. This guide presents detailed protocols for a panel of four widely accepted assays—DPPH, ABTS, FRAP, and ORAC—each probing different facets of antioxidant action.
Rationale for a Multi-Assay Approach
No single in vitro method can fully capture the complex biological activity of an antioxidant.[5][6] Antioxidants can act via different mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[7] Therefore, to build a complete and reliable profile of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid, it is imperative to employ a panel of assays with distinct chemical principles.[5][8]
-
DPPH & ABTS Assays (Mixed-Mode): These assays measure the capacity of an antioxidant to scavenge stable free radicals through a combination of HAT and SET mechanisms.[7][9] They are excellent for initial screening and general radical scavenging assessment.
-
FRAP Assay (SET-based): The Ferric Reducing Antioxidant Power assay exclusively measures the ability of a compound to reduce an oxidant, which is accomplished by the transfer of an electron (SET).[10][11][12] This provides a direct measure of the compound's reducing power.
-
ORAC Assay (HAT-based): The Oxygen Radical Absorbance Capacity assay is a classic HAT-based method that measures the ability of an antioxidant to quench peroxyl radicals by donating a hydrogen atom.[13][14] This assay is particularly relevant for a thiol-containing compound, as hydrogen donation from the -SH group is a primary expected mechanism.[2]
By cross-validating results from these four assays, researchers can gain robust and nuanced insights into the antioxidant profile of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid.
Essential Preliminary Steps: Sample and Standard Preparation
Accurate and reproducible results begin with proper sample handling.
2.1 Test Compound Stock Solution
-
Solubility Testing: Determine the optimal solvent for Amino[2-(2-sulfanylacetamido)acetamido]acetic acid. Due to its structure, start with a buffered aqueous solution (e.g., 75 mM Phosphate Buffer, pH 7.4). If solubility is limited, consider using a small, known percentage of a co-solvent like DMSO or ethanol, ensuring the final concentration in the assay does not interfere with the reaction.
-
Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.
-
Serial Dilutions: Create a range of working concentrations by performing serial dilutions of the stock solution immediately before use. This is crucial for determining the dose-response relationship and calculating the IC50 value.
2.2 Standard & Control Selection
-
Primary Standard: Trolox (a water-soluble vitamin E analog) is the universally accepted standard for expressing results as Trolox Equivalents (TE), allowing for comparison across different assays.[15][16]
-
Positive Control (Thiol-Specific): Include a known thiol-containing antioxidant, such as Glutathione (GSH) or N-acetyl-L-cysteine (NAC) , as a positive control.[4] This provides a direct, mechanistically relevant benchmark for the test compound's activity.
-
Negative Control: The reaction solvent/buffer serves as the negative control or blank.
Assay 1: DPPH Radical Scavenging Activity
3.1 Principle The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[17][18] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[17] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[16]
3.2 Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
3.3 Detailed Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (0.6 mM): Dissolve ~23.8 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[19]
-
DPPH Working Solution (~0.06 mM): Dilute the stock solution 1:10 with methanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0 ± 0.1.[17][19] Prepare this solution fresh daily and protect it from light.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample, standard (Trolox/GSH), or blank (solvent) to respective wells in triplicate.
-
Add 180 µL of the DPPH working solution to all wells. Mix gently.
-
Incubate the plate for 30 minutes at room temperature in the dark.[18]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula:[5] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound or standard.
-
Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[20]
-
Results can also be expressed as Trolox Equivalents (TEAC) by comparing the activity to a Trolox standard curve.[16]
-
Assay 2: ABTS Radical Cation Decolorization Assay
4.1 Principle This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with maximum absorbance at 734 nm.[21] The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[22][23] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.[22] This assay is applicable to both hydrophilic and lipophilic compounds.
4.2 Experimental Workflow
Caption: Workflow for the ABTS radical cation decolorization assay.
4.3 Detailed Protocol
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 volume ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][22] This generates the ABTS•+ radical.
-
ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.[5][22]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Generate a standard curve using Trolox at various concentrations.
-
Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC) , typically in µmol TE per mg or µmol of the test compound.
-
Assay 3: Ferric Reducing Antioxidant Power (FRAP)
5.1 Principle The FRAP assay directly measures the total antioxidant power or reducing capacity of a compound.[12] The method is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to an intense blue ferrous form (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[10][11] The change in absorbance is measured at 593 nm, and the intensity of the blue color is directly proportional to the reducing power of the sample.[11][25]
5.2 Experimental Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
5.3 Detailed Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.[11]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the sample, standard (FeSO₄ or Trolox), or blank to respective wells in triplicate.
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.[12]
-
Incubate the plate for 10 minutes at 37°C.[26] Note: Reaction time can be critical and may need optimization.[10]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using ferrous sulfate (FeSO₄) or Trolox.
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µmol Fe²⁺ equivalents or Trolox equivalents per mg or µmol of the compound.
-
Assay 4: Oxygen Radical Absorbance Capacity (ORAC)
6.1 Principle The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][27] The antioxidant protects the fluorescent probe from oxidative degradation. The protective effect is quantified by measuring the area under the fluorescence decay curve (AUC).[1] A larger AUC indicates higher antioxidant activity. This assay is considered biologically relevant as it uses a peroxyl radical, a common ROS in the human body.[13]
6.2 Experimental Workflow
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Troubleshooting solubility issues of sulfanylacetamido compounds in organic solvents
Executive Summary & Scope
The Challenge: Sulfanylacetamido compounds (containing the
The Solution: Successful dissolution requires a strategy that simultaneously disrupts intermolecular hydrogen bonding while accommodating the lipophilic sulfur tail. This guide moves beyond "add more solvent" to provide a thermodynamic and kinetic troubleshooting framework.
Diagnostic Troubleshooting Logic
Before altering your solvent system, identify the root cause of the insolubility. Is it thermodynamic (the compound cannot dissolve) or kinetic (the compound has not yet dissolved)?
Figure 1: Decision matrix for diagnosing solubility failures in sulfanylacetamido derivatives.
The "Brick Dust" Mechanism: Why It Won't Dissolve
The primary barrier to solubility for acetamides is Crystal Lattice Energy .
-
The Amide Lock: The amide group (
) is both a hydrogen bond donor ( ) and acceptor ( ). In the solid state, these form strong intermolecular networks. -
The Sulfur Contribution: While the sulfur atom adds lipophilicity, it does not significantly disrupt this lattice packing compared to bulky ether or ester groups.
Implication: To dissolve these compounds, the energy released by solvation (Solvent-Solute interaction) must exceed the energy required to break the lattice (Solute-Solute interaction).
Comparative Solvent Efficacy Table
| Solvent Class | Examples | Efficacy | Mechanism of Action |
| Dipolar Aprotic | DMSO, DMF, NMP | High | Strong H-bond acceptors disrupt the amide-amide network; high dielectric constant stabilizes polar transition states. |
| Protic Polar | Methanol, Ethanol | Medium | Can donate and accept H-bonds, but often lack the lipophilicity to solvate the thioether tail effectively. |
| Chlorinated | DCM, Chloroform | Low-Medium | Good for the lipophilic "sulfanyl" portion, but poor at breaking the amide H-bonds. |
| Non-Polar | Hexane, Toluene | Very Low | Cannot break the amide lattice; results in immediate precipitation. |
Chemical Stability: The Sulfur Factor
A critical, often overlooked issue is chemical transformation . The sulfanyl group (
The Oxidation Trap:
-
Sulfanyl (Thioether): Lipophilic, soluble in DCM/DMSO.
-
Sulfinyl (Sulfoxide): Highly polar, chiral. Solubility profile changes drastically (often less soluble in DCM).
-
Sulfonyl (Sulfone): Very stable, very polar, often "brick dust" insolubility.
Figure 2: Oxidative pathways altering the solubility profile of thioether-containing amides.
Preventative Protocol:
-
Degas Solvents: Always use degassed solvents or store under inert gas (Nitrogen/Argon).
-
Avoid Ethers: THF and Diethyl Ether form peroxides over time, which rapidly oxidize the sulfur atom [1].
Standardized Solubility Screen Protocol
Do not rely on visual estimation. Use this gravimetric/HPLC workflow to determine the precise solubility limit.
Materials
-
Compound (approx. 10 mg)
-
Solvent Set: DMSO, Methanol, Acetonitrile, DCM, 1:1 DMSO/Water.
-
0.45 µm PTFE Syringe Filters (Nylon binds amides; avoid).
-
HPLC or UV-Vis Spectrophotometer.
Step-by-Step Workflow
-
Supersaturation: Add solvent to the compound in 50 µL increments until visual dissolution is almost achieved, then add excess solid to ensure a saturated suspension.
-
Equilibration: Vortex for 2 minutes, then sonicate for 10 minutes at ambient temperature.
-
Note: If the solution turns yellow, oxidation has occurred (abort and repurify).
-
-
Sedimentation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved "brick dust."
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter.
-
Quantification: Dilute the filtrate 100x into the mobile phase and inject into HPLC.
Frequently Asked Questions (FAQ)
Q1: My compound dissolves in DMSO but crashes out immediately when I add it to my aqueous buffer. Why? A: This is the "Oiling Out" phenomenon. The hydrophobic effect drives the lipophilic thioether groups together faster than the water can solvate the amide groups.
-
Fix: Pre-dilute your DMSO stock with a bridging solvent like PEG-400 or Propylene Glycol before adding to the buffer. This creates a solvation gradient [2].
Q2: Can I use Acetone? A: Acetone is a good solvent for the organic portion, but it is a poor hydrogen bond donor. For sulfanylacetamides, it often works well for purification (recrystallization) but is too volatile for biological assays.
Q3: The solution is clear, but my LC-MS shows a mass shift of +16 or +32.
A: You have oxidized your sulfur. +16 Da corresponds to the Sulfoxide (
References
-
BenchChem. (2025).[1] Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide. Retrieved from
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharm. 2012: 195727. Retrieved from
-
Gaylord Chemical. (2020). DMSO Solubility Data and Chemical Stability. Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
Sources
Minimizing dimerization of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid during storage
Technical Support Ticket #MAG2-OX-001 Subject: Minimizing Dimerization of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid (MAG2) Status: Open Priority: Critical[1]
Executive Summary: The "Golden Rules" of Storage
User Alert: The molecule you are working with, Amino[2-(2-sulfanylacetamido)acetamido]acetic acid (commonly referred to in radiopharmaceutical chemistry as Mercaptoacetylglycylglycine or MAG2 ), contains a terminal sulfhydryl (thiol) group.[1] This group is highly susceptible to oxidation, leading to the formation of an inactive disulfide dimer (
Immediate Action Plan:
-
pH Control: Never store in solution above pH 4.0 . Oxidation rates increase exponentially as pH approaches the thiol pKa (~8.5).[1]
-
Oxygen Exclusion: Argon overlay is mandatory.[1] Nitrogen is acceptable but Argon is heavier than air and provides a better blanket.[1]
-
Metal Chelation: Always include 1 mM EDTA in aqueous buffers to sequester trace metals (Fe³⁺, Cu²⁺) that catalyze oxidation.[1]
-
Temperature: Store lyophilized powder at -20°C or lower.
Technical Deep Dive: Why Dimerization Occurs
To prevent the issue, you must understand the enemy. The dimerization is not a random degradation; it is a specific chemical pathway driven by the deprotonation of the thiol group.
The Mechanism:
The reactive species is not the thiol (
-
Deprotonation: At neutral/basic pH, the thiol releases a proton.[1]
-
Radical Formation: The thiolate transfers an electron to molecular oxygen (catalyzed by metals), creating a thiyl radical (
).[1] -
Dimerization: Two radicals combine, or a radical attacks a thiolate, forming the disulfide bond.
Visualizing the Pathway:
Figure 1: The oxidation cascade.[1] Note that the critical control point is preventing the formation of the Thiolate anion (Yellow Node) and blocking the Metal/Oxygen catalyst (Red Arrow).
Standard Operating Procedures (SOPs)
Protocol A: Long-Term Storage (Lyophilized Solid)
The solid state is the only safe state for long-term storage (>1 week).[1]
-
Vessel Selection: Use amber glass vials (Class I hydrolytic glass) with crimped septa or screw caps with PTFE-faced silicone liners.[1]
-
Atmosphere:
-
Place the open vial in a lyophilizer.
-
After the cycle, backfill the chamber with Argon (99.999% purity) instead of air before stoppering.
-
-
Desiccation: Store the sealed vial inside a secondary container (e.g., a Falcon tube or Mylar bag) containing active silica gel or molecular sieves.
-
Temperature: Freeze at -20°C . For storage >6 months, move to -80°C .
Protocol B: Handling Aqueous Solutions
If you must have the compound in solution, follow this strict formulation.
Reagent Preparation:
-
Buffer: 10 mM Acetate or Citrate Buffer (pH 3.0 - 4.0).
-
Additives:
-
EDTA (1 mM): Essential to strip catalytic metals.[1]
-
TCEP (Tris(2-carboxyethyl)phosphine): Add at 1.1x molar equivalent relative to the peptide.[1]
-
Why TCEP? Unlike DTT or
-mercaptoethanol, TCEP is stable at acidic pH, odorless, and does not reduce metals (which could interfere if you are doing downstream metallation).[1]
-
-
Workflow:
-
Degas Solvents: Sparging is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) on your buffer before adding the peptide.[1]
-
Dissolution: Add the peptide to the degassed buffer under an Argon stream.
-
Usage Window: Use immediately. If storage is necessary, flash freeze in liquid nitrogen and store at -80°C. Do not store at 4°C.
Troubleshooting & FAQs
Q1: My solution has turned slightly yellow. Is it still usable?
-
Diagnosis: Yellowing often indicates the formation of disulfides or other oxidative byproducts.[2][3]
-
Action: Perform a quick Ellman’s Test (DTNB assay). If free thiol content is <90% of expected, discard the batch. Disulfides bind metals poorly and unpredictably.[1]
Q2: Can I use DTT (Dithiothreitol) to reverse the dimerization?
-
Answer: Yes, but with caveats.
-
Protocol: Incubate with excess DTT (10 mM) for 30 minutes at pH 8.
-
Critical Step: You must remove the DTT before using the ligand for metal chelation (e.g., Tc-99m labeling), as DTT is a strong chelator itself and will compete with your MAG2 ligand. Use a PD-10 desalting column or HPLC to purify the monomer.[1]
Q3: Why do you recommend pH 4? The physiological pH is 7.4.
-
Reasoning: At pH 7.4, the thiol is partially deprotonated and highly reactive. At pH 4, the protonation equilibrium shifts almost entirely to the stable
form.[1] You should only raise the pH to 7.4 immediately prior to the experimental application (e.g., just before injection or cell incubation).
Q4: I don't have Argon. Is Nitrogen okay?
-
Answer: Nitrogen is acceptable but less effective.[1] Argon is denser than air and "sits" in the vial, creating a better barrier. If using Nitrogen, ensure a continuous, gentle flow into the headspace while capping the vial.
Quality Control: Validating Monomer Integrity
Before critical experiments, validate the integrity of your ligand using Reverse-Phase HPLC .[1]
-
Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge).[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid keeps thiols protonated).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Detection: UV at 214 nm (peptide bond) and 254 nm.[1]
-
Expected Result: The dimer (
) is significantly more hydrophobic than the monomer and will elute later (higher retention time).[1]
Decision Logic for Storage:
Figure 2: Decision tree for optimal storage conditions based on physical state and usage timeframe.
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 2: Chemical Functional Groups - Thiols). [1]
-
Burns, J. A., et al. (1991).[1] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry, 56(8), 2648-2650.[1]
-
Cleland, W. W. (1964).[1] "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry, 3(4), 480–482.[1]
-
Verbruggen, A. M. (1990).[1] "Radiopharmaceuticals: state of the art." European Journal of Nuclear Medicine, 17, 346–364. (Discusses MAG3/MAG2 ligand stability).
Sources
Technical Support Center: pH Adjustment and Stabilization for Amino[2-(2-sulfanylacetamido)acetamido]acetic acid Solutions
Introduction
Welcome to the technical support guide for Amino[2-(2-sulfanylacetamido)acetamido]acetic acid. This molecule, a key reagent in many bioconjugation and drug development workflows, possesses a terminal thiol (-SH) group that is central to its reactivity. However, this same functional group is highly susceptible to environmental factors, primarily pH. The stability of your solutions is directly linked to the protonation state of this thiol group. This guide provides in-depth strategies, troubleshooting advice, and validated protocols to help you maintain the integrity and reactivity of your solutions, ensuring the reproducibility and success of your experiments.
The core principle underpinning the stability of this compound is the chemical equilibrium between its protonated thiol form (R-SH) and its deprotonated thiolate anion form (R-S⁻). At physiological or alkaline pH, the equilibrium shifts towards the highly reactive thiolate anion, which is readily oxidized, leading to the formation of inactive disulfide dimers (R-S-S-R).[1][2] Therefore, precise pH control is not merely a suggestion but a critical requirement for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for maintaining the stability of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid solutions?
The most critical factor is maintaining an acidic pH, ideally below 6.0 .[3] In acidic conditions, the thiol group remains in its protonated state (R-SH), which is significantly less susceptible to oxidation than the thiolate anion (R-S⁻) that predominates at neutral or alkaline pH.[4][5]
Q2: Why does my solution lose reactivity over time, even when stored at 4°C?
Loss of reactivity is almost always due to the oxidation of the thiol group into a disulfide bond. This process is accelerated by three main factors:
-
Suboptimal pH: A pH at or above neutral (≥ 7.0) promotes the formation of the highly reactive thiolate anion.[6][7]
-
Dissolved Oxygen: Oxygen in your buffer is the primary oxidant.[8][9]
-
Trace Metal Ions: Divalent metal cations, such as copper (Cu²⁺), can act as catalysts for thiol oxidation.[6][7]
Storing at 4°C slows this process but does not stop it if these underlying conditions are not addressed.
Q3: Can I use a common buffer like PBS (pH 7.4) or Tris?
Using PBS at pH 7.4 is strongly discouraged for stock solutions or long-term storage due to the rapid oxidation that occurs at this pH.[3] Buffers containing primary amines, such as Tris, should also be avoided if you plan to perform subsequent reactions like NHS-ester chemistry, as the buffer itself will compete in the reaction.[8] For maximum stability, acidic buffers like sodium phosphate or sodium acetate are recommended.
Q4: What are the visual signs of degradation in my solution?
The formation of the disulfide dimer can sometimes lead to decreased solubility, resulting in the solution appearing cloudy or developing a precipitate. However, in many cases, the oxidized product remains soluble, and there may be no visual indication of degradation. Therefore, functional or analytical verification is more reliable than visual inspection.
Q5: How can I confirm the integrity of my thiol solution?
The concentration of free thiols can be quantified using several analytical methods. A common laboratory technique is the colorimetric Ellman's Test, which uses DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).[10][11] Chromatographic methods like reverse-phase HPLC with UV detection can also be used to separate and quantify the active compound from its oxidized dimer.[3][12]
pH-Dependent Stability: The Thiol-Thiolate Equilibrium
The stability of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid is governed by the pKa of its thiol group. While the specific pKa for this molecule is not widely published, it is structurally similar to other peptide-like thiols, whose thiol pKa values are typically around 8.5.[13] The Henderson-Hasselbalch equation dictates the ratio of the stable, protonated thiol (R-SH) to the reactive, deprotonated thiolate (R-S⁻).
Caption: pH dictates the thiol/thiolate balance and subsequent stability.
Data Summary: pH vs. Thiol Stability
| pH Range | Dominant Species | Relative Oxidation Rate | Recommended Use Case |
| 3.0 - 6.0 | R-SH (Protonated Thiol) | Very Low | Long-term storage, Stock solutions |
| 6.5 - 7.5 | Mix of R-SH and R-S⁻ | Moderate to High | Short-term reaction buffer (e.g., for thiol-maleimide conjugation)[4] |
| > 8.0 | R-S⁻ (Thiolate Anion) | Very High | Not recommended; rapid degradation expected[3] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity in a conjugation reaction (e.g., with maleimide) | 1. Thiol Oxidation: The thiol group has oxidized to a disulfide bond, rendering it unreactive.[8] 2. Suboptimal Reaction pH: The pH of the reaction buffer is too low (<6.5), slowing the reaction rate significantly.[4] | 1. Prepare a fresh solution immediately before use. 2. Follow the "Protocol for Preparation of a Stabilized Thiol Solution" below, ensuring the use of degassed buffers and EDTA. 3. Confirm the final pH of the reaction mixture is within the optimal 6.5-7.5 range for the conjugation step.[4] |
| Solution appears cloudy or has a visible precipitate | Disulfide Dimer Formation: The oxidized disulfide dimer may have lower solubility than the parent molecule, causing it to precipitate out of solution. | 1. Discard the solution. The presence of precipitate indicates significant degradation. 2. Prepare a fresh solution at a lower concentration or in a buffer system that better solubilizes the compound, while strictly adhering to acidic pH and deoxygenation protocols. |
| Inconsistent results between experimental batches | 1. Variable pH: Inconsistent buffer preparation or failure to verify the final pH of the solution. 2. Oxygen Exposure: Inconsistent deoxygenation of buffers or prolonged exposure of the solution to air.[5] 3. Metal Contamination: Use of non-purified water or reagents containing trace metal ions.[6] | 1. Standardize your buffer preparation protocol. Always measure the pH after all components are dissolved. 2. Always use freshly degassed buffers. Handle stock solutions under an inert gas (e.g., argon or nitrogen) if possible.[14] 3. Prepare all buffers using high-purity, metal-free water (e.g., Milli-Q or equivalent). Add 1 mM EDTA to all stock and reaction buffers as a preventative measure.[8] |
| Solution develops a stronger or unusual odor | Degradation Products: Formation of volatile sulfur-containing byproducts due to oxidative or other degradation pathways. | 1. This indicates significant degradation. The solution should be discarded safely in a designated thiol waste container.[15] 2. Review your storage and handling procedures to identify the source of instability. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Thiol Stock Buffer
This protocol describes the preparation of a buffer designed for dissolving and storing Amino[2-(2-sulfanylacetamido)acetamido]acetic acid to maximize its shelf-life.
Materials:
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
EDTA (Ethylenediaminetetraacetic acid), Disodium Salt
-
High-purity, deionized water
-
Inert gas (Argon or Nitrogen) for sparging
-
Calibrated pH meter
Procedure:
-
Prepare 0.1 M Phosphate Buffer: To prepare 500 mL of 0.1 M Sodium Phosphate buffer at pH 6.0, add the appropriate amounts of the monobasic and dibasic stocks. (A standard buffer calculator can determine the precise volumes).
-
Add Chelating Agent: Add EDTA to a final concentration of 1 mM (e.g., add 186.1 mg of EDTA disodium salt dihydrate to 500 mL of buffer). Dissolve completely.
-
Verify and Adjust pH: Place the buffer on a stir plate and use a calibrated pH meter to verify the pH. Adjust to pH 6.0 ± 0.05 using dilute NaOH or HCl if necessary.
-
Deoxygenate the Buffer: This is a critical step. Sparge the buffer by bubbling a steady stream of an inert gas (argon or nitrogen) through it for at least 30-60 minutes.
-
Store Properly: Immediately cap the bottle tightly to prevent re-oxygenation. Store the degassed buffer at 4°C for up to one month.
Protocol 2: Dissolving and Storing the Thiol Compound
Procedure:
-
Equilibrate Reagents: Allow the vial of solid Amino[2-(2-sulfanylacetamido)acetamido]acetic acid and the bottle of "Stabilized Thiol Stock Buffer" to come to room temperature before opening to prevent moisture condensation.[14]
-
Weigh Compound: In a fume hood, weigh the desired amount of the solid compound into a sterile, inert-gas-flushed vial.
-
Dissolve: Using a syringe, add the appropriate volume of the degassed stock buffer to the solid to achieve the desired stock concentration (e.g., 10 mM). Mix gently by vortexing or inversion until fully dissolved.
-
Inert Gas Overlay: Before sealing the vial, flush the headspace with argon or nitrogen to displace any air that entered during the process.
-
Storage: Seal the vial tightly with a screw cap containing a chemically resistant septum. For long-term storage, store aliquots at -20°C or -80°C.[16] Avoid repeated freeze-thaw cycles.
References
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
- Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions. Benchchem.
- Quantitative Analysis of Thiols and Maleimides.
- Detection of Free Thiol Content. MtoZ Biolabs.
- Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH.
- Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modific
- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Parma.
- Thiol (-SH) groups are susceptible to redox reactions, and at physiological pH values, they are found in an anionic form.
- Aquatic indirect photochemical transformations of n
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC - NIH.
- Effect of pH on the stability of 2-Butene-1-thiol solutions. Benchchem.
- Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolys
- Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ChemRxiv.
- Metal-cation-induced shifts in thiolate redox and reduced sulfur speci
- Technical Support Center: Thiol-PEG2-acid Reactivity and Buffer Choice. Benchchem.
- Disulfide Bond Structure, Function, Application, and Control Strategies.
- Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by.
- Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regener
- Disulfide Bond Engineering. Rapid Novor.
- Stability of thiol groups at different pH environments at 37°C.
- Disulfide Bonds Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Handling thiols in the lab. Reddit.
- Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.
- Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed.
- Ligand effects on the stability of thiol-stabilized gold nanoclusters: Au-25(SR)(18)(-), Au-38(SR)(24), and Au-102(SR)(44).
- CHEMISTRY AND STABILITY OF THIOL BASED POLYETHYLENE GLYCOL SURFACE COATINGS ON COLLOIDAL GOLD AND THEIR RELATIONSHIP TO PROTEIN ADSORPTION. Case Western Reserve University.
- Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applic
- Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry.
- Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences.
- Instructions for (PEG)n-Thiol Reagents. BroadPharm.
- Best Practices: Reduction of Thiol-Modified Aptamers. Base Pair Biotechnologies.
- Effect of buffer on the reaction between thiol compounds and....
- The role of thiols in antioxidant systems. PMC - NIH.
- Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. MDPI.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Amino acid pKa and pKi values. Isca Biochemicals.
- Ch27 pKa and pI values. University of Calgary, Department of Chemistry.
- 2-Amino-2,2-bis(sulfanyl)acetic acid. PubChem.
- Amino Acid Deriv
- Thiol buffer modulation of apoptotic signaling pathways.
- (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid. MedchemExpress.com.
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
- pKa Data Compiled by R. Williams. University of Memphis.
- pKa D
- Amino Acids pKa table. Chem.wisc.edu.
- Amino Acid-Protecting Groups. Chemical Reviews.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- 3-acetamido-2-butanone. Organic Syntheses Procedure.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
- Synthesis and characterization of new 2-(alkylamino)acetamides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 11. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 13. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Removing impurities from Amino[2-(2-sulfanylacetamido)acetamido]acetic acid using recrystallization
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid (MAG2) via Recrystallization
Executive Summary & Compound Analysis
Compound Identification: The IUPAC name Amino[2-(2-sulfanylacetamido)acetamido]acetic acid corresponds to Mercaptoacetylglycylglycine (often abbreviated as MAG2 ). It is a short peptide derivative containing a free thiol (-SH) group, a peptide backbone, and a C-terminal carboxylic acid.
Critical Impurity Profile: The primary challenge in purifying this compound is the high reactivity of the thiol group.
-
Disulfide Dimer (Oxidation Impurity): Exposure to atmospheric oxygen converts the monomer (R-SH) into a disulfide dimer (R-S-S-R). This is the dominant impurity.
-
Hydrolysis Byproducts: Cleavage of the amide bonds (yielding free Glycine or Mercaptoacetic acid).
-
Synthetic Precursors: Unreacted active esters or coupling reagents (e.g., DCC/NHS byproducts) if synthesized via solution phase.
Purification Strategy: Recrystallization is effective here, but it requires a modified protocol to prevent in-situ oxidation. We utilize a Polar/Anti-Solvent system under inert conditions.
Diagnostic Troubleshooting (FAQ)
Q1: My product is oiling out instead of crystallizing. How do I fix this? Cause: Short peptides like MAG2 are prone to oiling out when the polarity difference between the solvent and antisolvent is too aggressive, or if the cooling is too rapid. Solution:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solution.
-
Seed: Add a tiny crystal of pure material (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Slow Down: Insulate the flask with a towel to slow the cooling rate.
-
Solvent Adjustment: Increase the proportion of the "good" solvent (usually water or dilute acid) slightly.
Q2: The product has a yellow tint. Is this acceptable? Cause: Pure MAG2 should be a white powder. A yellow tint usually indicates the presence of disulfide dimers or trace oxidation byproducts. Solution:
-
Wash: Triturate the solid with cold, degassed ethyl acetate (impurities are often more soluble in organics than the peptide).
-
Recrystallize with Reductant: Add a trace amount (0.1%) of a reducing agent like Dithiothreitol (DTT) or TCEP to the crystallization solvent to reverse dimerization during the process.
Q3: Yields are consistently lower than 50%. Where is the product going? Cause: The compound is highly soluble in water due to the carboxylic acid and amide bonds. Solution:
-
pH Control: The solubility is pH-dependent. Ensure the pH is adjusted to the compound's isoelectric point (approx pH 2.5–3.0) to minimize solubility during the cooling phase.[1][2]
-
Salting Out: If using an aqueous system, adding NaCl can help precipitate the peptide (Hofmeister effect), though this risks contaminating the product with salt.
Technical Protocol: Inert-Atmosphere Recrystallization
Prerequisites:
-
Solvent System: Degassed Water (Solvent A) and Degassed Ethanol or Isopropanol (Antisolvent B).
-
Atmosphere: Nitrogen or Argon line.
-
Apparatus: Schlenk flask or 3-neck round bottom flask.
Step-by-Step Methodology
Step 1: Solvent Preparation (Degassing)
-
Why: Oxygen is the enemy. It drives the formation of the disulfide impurity.
-
Action: Sparge both Water and Ethanol with Nitrogen gas for 15–20 minutes prior to use.
Step 2: Dissolution
-
Place the crude MAG2 solid in the flask under a Nitrogen blanket.
-
Add the minimum amount of Degassed Water required to dissolve the solid at elevated temperature (approx. 60°C).
-
Note: Do not boil aggressively; high heat accelerates degradation.
-
-
Optional: Add 0.5% w/w DTT (Dithiothreitol) to the solution to scavenge any disulfides present.
Step 3: Filtration (Hot)
-
If insoluble particles are visible, filter rapidly through a pre-heated funnel (to prevent premature crystallization) into a fresh, pre-warmed flask.
Step 4: Crystallization
-
While stirring gently, slowly add the Antisolvent (Degassed Ethanol) dropwise.
-
Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
Add a few drops of water to just clear the turbidity.
-
Remove the heat source and allow the flask to cool to room temperature slowly (over 2 hours).
-
Once at room temperature, move to an ice bath (0–4°C) for 1 hour to maximize yield.
Step 5: Isolation
-
Filter the crystals using vacuum filtration (sintered glass funnel).[2]
-
Wash: Wash the filter cake with cold, degassed ethanol .
-
Dry: Dry under high vacuum at room temperature (avoid heat during drying to prevent solid-state oxidation).
Data & Visualizations
Table 1: Solubility Profile & Solvent Selection
| Solvent | Solubility (Hot) | Solubility (Cold) | Role in Protocol |
| Water (pH 7) | High | Moderate | Initial Solvent (Dissolution) |
| Water (pH 2-3) | Moderate | Low | Ideal Crystallization Medium |
| Ethanol | Low | Very Low | Antisolvent (Precipitant) |
| Ethyl Acetate | Very Low | Insoluble | Wash Solvent (Removes non-polar impurities) |
| DMF/DMSO | High | High | Avoid (Hard to remove) |
Figure 1: Impurity Formation & Purification Logic
Caption: Workflow for removing disulfide impurities via reductive recrystallization.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Technetium (99mTc) Mertiatide Injection. Monograph 01/2008:1372.[3] (Standard for MAG3/MAG2 purity criteria).
-
Fritzberg, A. R., et al. (1986).[3] "Synthesis and biological evaluation of technetium-99m MAG3 as a Hippuran replacement." Journal of Nuclear Medicine, 27(1), 111–116.[3] Link
-
BenchChem Technical Support . (2025). "Overcoming Difficulties in Disulfide Bond Formation in Peptide Synthesis." (General guidance on thiol/disulfide handling). Link
-
PubChem . "Mercaptoacetyl glycyl glycine (Compound CID 9817970)."[4] National Library of Medicine. Link
-
University of Rochester . "Tips & Tricks: Recrystallization." Department of Chemistry. (General solvent selection logic). Link
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A new two-strip TLC method for the quality control of technetium-99m mercaptoacetyl-triglycine (99mTc-MAG3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercaptoacetyl glycyl glycine | C6H10N2O4S | CID 9817970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
Fragmentation Dynamics and Structural Analog Comparison
Executive Summary
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid , commonly known as Mercaptoacetylglycylglycine (MAG2) , is a critical chelating agent and a known degradation product of the renal imaging agent Technetium Tc-99m Mertiatide (MAG3). precise mass spectrometric (MS) characterization of MAG2 is essential for radiopharmaceutical quality control, impurity profiling, and the development of novel peptide-chelator conjugates.
This guide provides an in-depth technical comparison of the MS fragmentation patterns of MAG2 against its clinical analog (MAG3) and its oxidized disulfide dimer. By dissecting the collision-induced dissociation (CID) pathways, we establish a self-validating protocol for the unambiguous identification of this thiol-peptide derivative.
Molecular Architecture & Theoretical Fragmentation
To predict and interpret the MS spectrum, we must first deconstruct the molecule’s ionization and cleavage sites.
-
IUPAC Name: 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid
-
Common Name: MAG2 (Mercaptoacetyl-Gly-Gly)
-
Chemical Formula:
-
Monoisotopic Mass: 206.036 Da
-
Precursor Ion [M+H]⁺: m/z 207.04
Mechanism of Cleavage
Under Electrospray Ionization (ESI) and CID, MAG2 follows standard peptide fragmentation rules (b/y ions) but exhibits unique neutral losses due to the N-terminal mercaptoacetyl group.
-
Amide Bond Cleavage: The primary fragmentation occurs at the two amide bonds, generating b-ions (retaining the N-terminal thiol) and y-ions (retaining the C-terminal carboxyl).
-
Thiol-Specific Losses: The labile sulfhydryl (-SH) group facilitates the neutral loss of hydrogen sulfide (
, 34 Da) and the formation of radical cations. -
Oxidative Dimerization: In the absence of reducing agents, MAG2 rapidly forms a disulfide dimer (
), creating a distinct spectral signature at m/z ~411.
Comparative Analysis: MAG2 vs. Alternatives
The following section compares MAG2’s MS performance against its primary structural analogs.
Comparison A: Chain Length Effects (MAG2 vs. MAG3)
Objective: Distinguish MAG2 from its parent compound, MAG3 (Mercaptoacetyltriglycine), in impurity profiling.
| Feature | MAG2 (Target) | MAG3 (Standard) | Diagnostic Shift |
| Formula | +57 Da (Glycine unit) | ||
| Precursor [M+H]⁺ | 207.04 | 264.06 | |
| Base Peak (CID) | m/z 133 (y2) or 75 (b1) | m/z 190 (y3) or 75 (b1) | y-series shifts by +57 Da |
| b-Ion Series | b1 (75), b2 (132) | b1 (75), b2 (132), b3 (189) | MAG2 lacks the b3 ion |
| y-Ion Series | y1 (76), y2 (133) | y1 (76), y2 (133), y3 (190) | MAG2 lacks the y3 ion |
Insight: The presence of m/z 189/190 is the "fingerprint" of MAG3. If these peaks are absent while m/z 132/133 remain, the analyte is definitively MAG2.
Comparison B: Redox State (Monomer vs. Dimer)
Objective: Assess sample stability and oxidation status.
| Parameter | Reduced MAG2 (Monomer) | Oxidized MAG2 (Dimer) |
| Precursor [M+H]⁺ | 207.04 | 411.06 |
| Dominant Fragment | m/z 132 (b2), 76 (y1) | m/z 207 (Monomer ion) |
| Mechanism | Backbone cleavage | Disulfide bond cleavage |
| Interpretation | Active chelating form | Inactive degradation product |
Insight: The dimer often fragments symmetrically back to the monomer (m/z 207) under low collision energy. High energy is required to observe backbone fragmentation of the dimer itself.
Visualizing the Fragmentation Pathway
The following diagram maps the logical flow of MAG2 fragmentation, illustrating the origin of key diagnostic ions.
Figure 1: CID fragmentation tree for MAG2. Red nodes indicate N-terminal fragments (b-series); Green nodes indicate C-terminal fragments (y-series).
Experimental Protocol: Self-Validating Identification
To replicate these results and ensure data integrity, follow this "Check-and-Confirm" workflow.
Step 1: Sample Preparation (Redox Control)
-
Goal: Ensure the analyte exists in a single state (monomer) to prevent spectral confusion.
-
Method: Dissolve 1 mg MAG2 in 50:50 Methanol/Water.
-
Critical Action: Add Tris(2-carboxyethyl)phosphine (TCEP) at 5 mM final concentration.
-
Why? TCEP selectively reduces disulfides without interfering with MS ionization (unlike DTT).
-
-
Validation: Verify the disappearance of the m/z 411 peak and dominance of m/z 207.
Step 2: LC-MS/MS Configuration
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes. MAG2 is hydrophilic and will elute early (approx. 1-3 min depending on dead volume).
Step 3: Data Interpretation (The Decision Matrix)
Use this logic gate to confirm identity:
-
Is the Precursor m/z 207?
-
Does MS/MS show m/z 75 and 132?
-
Is m/z 190 ABSENT?
-
Yes: Confirms truncation (MAG2 vs MAG3).
-
No: Sample contains MAG3 contamination.[8]
-
References
-
PubChem. (2025). Mercaptoacetyl glycyl glycine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Van Hemert, F. J., et al. (2005).[1] Scintigraphic image analysis of 99mTc-mertiatide (Mag-3, mercaptoacetyltriglycine) clearance. ResearchGate. Available at: [Link]
-
Liu, S., et al. (2009).[9] 2-Mercaptoacetylglycylglycyl (MAG2) as a Bifunctional Chelator for 99mTc-Labeling of Cyclic RGD Dimers. Bioconjugate Chemistry. Available at: [Link]
-
Decristoforo, C., et al. (2000). 99Tcm-MAG3: problems with radiochemical purity testing. Nuclear Medicine Communications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bag.admin.ch [bag.admin.ch]
- 3. [Table, 99mTc-Mercaptoacetyl-Gly-Gly-Gly-Affibody ZHER2:342]. - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Buy 5-(4-Phenoxybutoxy)psoralen | 870653-45-5 | >98% [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 99mTc-Mercaptoacetyl-Ser-Ser-Ser-Affibody ZHER2:342 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 99Tcm-MAG3: problems with radiochemical purity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Personal Protective Equipment (PPE) & Handling Guide: Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
Executive Summary & Chemical Identity
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid (also known as Mercaptoacetyl-diglycine or a MAG2 derivative) is a thiolated peptide ligand commonly used in radiopharmaceutical research for chelating metals like Technetium-99m.
While this compound does not possess the extreme acute toxicity of cyanide or heavy metals, it presents two distinct operational challenges:
-
Chemical Instability: The free thiol (-SH) group is highly susceptible to oxidation, forming disulfide dimers that render the ligand useless for chelation.
-
Sensitization Potential: Like many peptide intermediates, it acts as a potential skin and respiratory sensitizer.
The Golden Rule: Treat this substance as an air-sensitive irritant . Your PPE must protect you from sensitization and protect the chemical from oxidation.
Risk Assessment & PPE Matrix
The primary hazards are inhalation of fine particulates (during weighing) and dermal absorption (potential sensitization). The sulfur moiety (thiol) often carries a distinct, disagreeable odor, necessitating ventilation control.
PPE Selection Table
| Body Part | PPE Requirement | Technical Rationale |
| Respiratory | N95 / P100 Respirator (Powder) Fume Hood (Solutions) | Peptide dusts are potent sensitizers. Inhalation can trigger immune responses. The thiol group releases volatile odors requiring active ventilation. |
| Hands | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Thiols can permeate latex. Double gloving creates a barrier against permeation and allows outer glove removal if contaminated without exposing skin. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for fine powders or splash risks. Acidic nature of the carboxyl group causes immediate eye irritation. |
| Body | Lab Coat (Buttoned/Snap) Tyvek Sleeves (Optional) | Standard protection. Tyvek sleeves recommended if reaching into deep containers to prevent wrist exposure. |
Operational Protocol: The "Oxidation-Free" Workflow
This protocol ensures safety while maintaining the chemical integrity of the thiol group.
Phase 1: Preparation (The Inert Environment)
Objective: Eliminate oxygen to prevent disulfide formation.
-
Degas Solvents: All buffers/water must be sparged with Helium or Argon for 15 minutes prior to use.
-
Acidity Check: Dissolve in acidic media (pH < 5). At pH > 7, the thiol deprotonates (
), accelerating oxidation by orders of magnitude. -
Reducing Agents: Have TCEP (Tris(2-carboxyethyl)phosphine) or DTT available if disulfide reversal is required.[1]
Phase 2: Handling & Weighing
-
Donning: Put on N95 mask, goggles, and double gloves.
-
Static Control: Use an antistatic gun on the weighing boat. Peptide powders are often electrostatic and "fly," increasing inhalation risk.
-
Transfer: Weigh quickly. If possible, flush the headspace of the storage vial with Argon before re-capping.
Phase 3: Solubilization
-
Add the degassed solvent to the powder.
-
Do not vortex aggressively in air; this introduces oxygen. Swirl gently or sonicate under an inert blanket.
-
If the solution turns cloudy or precipitates over time, dimerization has likely occurred.
Phase 4: Storage
-
Lyophilized: Store at -20°C in a desiccator.
-
Solution: Do not store. Prepare fresh. If unavoidable, freeze at -80°C under Argon.
Visualized Workflows
Diagram 1: Risk-Based PPE Decision Logic
This logic tree dictates the level of protection based on the physical state of the compound.
Caption: Decision logic for selecting PPE based on physical state (Powder vs. Solution). Red indicates critical control points.
Diagram 2: Handling Workflow (Oxidation Prevention)
This workflow illustrates the "Chain of Custody" for the molecule to prevent degradation.
Caption: Operational workflow emphasizing the critical check for oxidation (cloudiness) and rescue protocols.
Disposal & Emergency Response
Disposal Protocol
Do not pour down the drain. Thiols are often regulated due to odor and aquatic toxicity.
-
Segregation: Collect in a waste container labeled "Thiol/Sulfide Waste."
-
Neutralization (Optional but Recommended): If the odor is strong, treat the waste with dilute bleach (Sodium Hypochlorite) in a fume hood. This oxidizes the thiol to a sulfonate, eliminating the smell. Caution: This reaction is exothermic; add bleach slowly.
-
Labeling: clearly mark "Contains Mercapto-derivatives."
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
-
Spill (Powder): Cover with wet paper towels to prevent dust dispersion, then wipe up. Place in a sealed bag.
-
Spill (Solution): Absorb with vermiculite or spill pads.
References
-
Carl Roth. (2024). Safety Data Sheet: N-Acetylglycine (Analogous Handling). Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). Thiol-Disulfide Exchange in Peptides. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
